molecular formula C10H9ClN2 B185568 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-27-5

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B185568
CAS No.: 65242-27-5
M. Wt: 192.64 g/mol
InChI Key: BWPSIGMJCQHAGB-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydroquinoline core with chloro and cyano functional groups, makes it a valuable precursor for synthesizing diverse biologically active heterocyclic systems. A primary research application of this compound is its role as a key synthetic intermediate for the development of novel anticancer agents. It serves as a direct building block in the synthesis of pyrazolo[3,4-b]quinoline derivatives, which have demonstrated potent cytotoxic effects against human cancer cell lines, including breast carcinoma (MCF-7), liver carcinoma (HepG-2), and lung carcinoma (A-549) . The compound's reactivity allows for further functionalization, enabling the construction of complex tricyclic fused systems like pyrimidoquinolines, which are investigated for their antiproliferative, antibacterial, and antimalarial activities . Furthermore, this carbonitrile derivative is utilized in molecular hybridization strategies, a powerful approach in modern drug design. It has been employed to create heterodimers combining the tetrahydroquinoline scaffold with other pharmacophores, such as phenothiazine, to develop new molecules with potential antitumor properties . The chloro and cyano substituents at the 2- and 3-positions of the quinoline ring are pivotal for these reactions, facilitating nucleophilic substitution and cyclization reactions to form these complex structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPSIGMJCQHAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396312
Record name 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-27-5
Record name 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide outlines a plausible synthetic route based on established chemical methodologies for analogous structures. It also presents general properties and potential applications inferred from the broader class of tetrahydroquinoline derivatives.

Chemical Identity and Properties

PropertyValueSource
CAS Number 65242-27-5[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.64 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES C1CC2=NC(=C(C=C2C1)C#N)Cl[1]
Physical State Solid (predicted)N/A
Solubility Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents.N/A
Melting Point Not reported in the surveyed literature.N/A
Boiling Point Not reported in the surveyed literature.N/A

Proposed Synthesis Pathway

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible two-step synthetic route can be proposed based on well-established reactions for the synthesis of similar tetrahydroquinoline and 2-chloropyridine derivatives.

The proposed pathway involves:

  • Step 1: Synthesis of the precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile , via a one-pot multicomponent reaction.

  • Step 2: Chlorination of the 2-amino precursor to yield the final product.

Synthesis_Pathway reagents1 Cyclohexanone + Malononitrile + Ammonium Acetate precursor 2-Amino-5,6,7,8- tetrahydroquinoline-3-carbonitrile reagents1->precursor One-pot Multicomponent Reaction product 2-Chloro-5,6,7,8- tetrahydroquinoline-3-carbonitrile precursor->product Chlorination reagents2 Chlorinating Agent (e.g., POCl₃, Vilsmeier Reagent) reagents2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Precursor)

This protocol is adapted from established methods for the synthesis of similar 2-amino-3-cyano-tetrahydroquinolines.[2]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Anhydrous Ammonium Acetate

  • Absolute Ethanol

Procedure:

  • A mixture of cyclohexanone (1 molar equivalent), malononitrile (1 molar equivalent), and anhydrous ammonium acetate (8 molar equivalents) is taken in a round-bottom flask.

  • Absolute ethanol is added as the solvent.

  • The reaction mixture is refluxed for 3-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: Chlorination of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

The conversion of a 2-aminopyridine derivative to a 2-chloropyridine can be achieved through various methods, including the Sandmeyer reaction or by using a Vilsmeier-Haack type reagent. A generalized procedure using a Vilsmeier-Haack reagent is proposed here.

Materials:

  • 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide in a suitable solvent at a low temperature (e.g., 0 °C).

  • The precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

  • The mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. For definitive structural confirmation, a full spectroscopic analysis of the synthesized compound would be required.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the tetrahydroquinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit various pharmacological activities, including:

  • Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3][4][5][6] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[5]

  • Antimicrobial Activity: Certain tetrahydroquinoline derivatives have shown significant antibacterial and antifungal properties.[2][3]

Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and cyano functionalities provide reactive handles for further chemical modifications to generate a library of compounds for biological screening.

Potential_Applications main_compound 2-Chloro-5,6,7,8- tetrahydroquinoline-3-carbonitrile intermediate Synthetic Intermediate main_compound->intermediate derivatives Library of Novel Tetrahydroquinoline Derivatives intermediate->derivatives Further Functionalization screening Biological Screening derivatives->screening anticancer Anticancer Agents screening->anticancer antimicrobial Antimicrobial Agents screening->antimicrobial

Caption: Potential workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of novel, biologically active molecules. While direct experimental data for this compound is scarce, this guide provides a scientifically grounded, proposed synthetic route and highlights the potential therapeutic areas for its derivatives based on the established pharmacology of the tetrahydroquinoline core. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

References

An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic approaches, and potential biological relevance of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates known information and draws parallels from closely related analogs to offer valuable insights for researchers and professionals in drug development. The tetrahydroquinoline scaffold is a recognized pharmacophore, and this guide serves as a foundational resource for further investigation into this specific derivative.

Core Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from commercial suppliers, the following information has been established.[1]

Table 1: Physicochemical Identifiers of this compound [1]

PropertyValueSource
CAS Number 65242-27-5[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.64 g/mol [1]
Canonical SMILES C1CCC2=NC(=C(C=C2C1)C#N)Cl[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, the synthesis of the tetrahydroquinoline core and the introduction of chloro and cyano functionalities are well-established transformations in organic chemistry.

A plausible synthetic approach can be conceptualized based on known methodologies for analogous structures. One potential pathway could involve the construction of a 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile intermediate, followed by chlorination.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and would require experimental optimization.

G Conceptual Synthetic Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation start1 Cyclohexanone reaction1 Multicomponent Reaction start1->reaction1 start2 Ethyl Cyanoacetate start2->reaction1 start3 Ammonium Acetate start3->reaction1 intermediate 2-Hydroxy-5,6,7,8-tetrahydro- quinoline-3-carbonitrile reaction2 Chlorination (e.g., POCl₃) intermediate->reaction2 final_product 2-Chloro-5,6,7,8-tetrahydro- quinoline-3-carbonitrile reaction1->intermediate reaction2->final_product

A conceptual workflow for the synthesis of the target compound.
General Experimental Considerations (Hypothetical)

  • Synthesis of the Tetrahydroquinoline Core: A common method for the synthesis of polysubstituted 2-amino-3-cyano-tetrahydroquinolines involves a one-pot multicomponent reaction of a cyclic ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and an ammonium source (e.g., ammonium acetate) in a suitable solvent like ethanol.

  • Conversion to 2-Hydroxy Intermediate: In some synthetic routes for similar quinoline structures, a 2-amino-tetrahydroquinoline can be converted to a 2-hydroxy (or 2-oxo) analog.

  • Chlorination: The transformation of a 2-hydroxyquinoline to a 2-chloroquinoline is a standard procedure often accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a base or a solvent like N,N-dimethylformamide (DMF).

Note: The development of a specific and optimized protocol would necessitate dedicated laboratory research to determine the ideal reagents, reaction conditions, and purification methods.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, de novo characterization would be required upon successful synthesis.

Biological Activity and Signaling Pathways

There is no direct evidence or published research on the biological activity of this compound. The broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer properties. However, without specific assay data, any discussion of the biological role or interaction with signaling pathways for the title compound would be purely speculative.

The following diagram illustrates a generalized logical relationship for investigating the potential biological activity of a novel compound, which would be applicable in this case.

G Logical Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis hts High-Throughput Screening (HTS) target_id Target Deconvolution hts->target_id phenotypic Phenotypic Assays phenotypic->target_id biochemical Biochemical Assays target_id->biochemical pathway Signaling Pathway Analysis biochemical->pathway in_vivo In Vivo Model Testing pathway->in_vivo

A logical workflow for screening novel compound bioactivity.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure but a significant lack of publicly available experimental data. The information presented in this guide, based on its known identifiers and the chemistry of related compounds, provides a starting point for researchers.

Future research efforts should focus on:

  • Developing and publishing a robust and reproducible synthetic protocol.

  • Thorough physicochemical characterization, including determination of melting point, solubility, and partition coefficient.

  • Comprehensive spectroscopic analysis to establish a reference dataset.

  • Screening for biological activity against a panel of relevant targets to explore its therapeutic potential.

This foundational work is essential to unlock the potential of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a partially saturated version of quinoline, the THQ core offers a three-dimensional architecture that can lead to improved pharmacological properties such as enhanced solubility and bioavailability when compared to its planar aromatic counterpart. Tetrahydroquinoline derivatives are prevalent in numerous natural products and have been synthesized to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydroquinoline derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and robust characterization techniques.

Core Synthetic Methodologies

The construction of the tetrahydroquinoline framework is a central theme in modern synthetic organic chemistry. Efficient and stereoselective methods are continually being developed to access novel derivatives. This section details some of the most prominent and versatile synthetic strategies.

Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most powerful and versatile methods for synthesizing substituted THQs.[1] It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction can be conveniently performed in a one-pot, three-component fashion by combining an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[1]

Experimental Protocol: Three-Component Povarov Reaction

  • Imine Formation: To a solution of the substituted aniline (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the corresponding N-arylimine.

  • Cycloaddition: An electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) is then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline derivative.

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of the corresponding quinoline precursors is a straightforward approach to obtaining tetrahydroquinolines. This method typically employs heterogeneous or homogeneous catalysts under a hydrogen atmosphere.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

  • Reaction Setup: A solution of the substituted quinoline (1.0 mmol) in a suitable solvent (e.g., ethanol or methanol, 10 mL) is placed in a high-pressure reaction vessel.

  • Catalyst Addition: A catalytic amount of a heterogeneous catalyst (e.g., 10% Palladium on carbon, 5-10 mol% loading) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at a set temperature (ranging from room temperature to 100 °C) for a specified duration (typically 4-24 hours), or until hydrogen uptake ceases.

  • Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroquinoline.

Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation without isolating intermediates. Several domino strategies have been developed for the synthesis of tetrahydroquinolines.

Experimental Protocol: Domino Reduction-Reductive Amination

  • Reactant Preparation: A 2-nitroarylketone or aldehyde (1.0 mmol) is dissolved in a suitable solvent such as ethanol (10 mL) in a hydrogenation vessel.

  • Catalyst and Reaction Initiation: 5% Palladium on carbon (5 mol%) is added to the solution. The vessel is then charged with hydrogen gas (typically at 50 psi).

  • Reaction Progression: The mixture is stirred at room temperature. The reaction proceeds through a sequence of nitro group reduction to an aniline, intramolecular condensation to a cyclic imine, and subsequent reduction to the tetrahydroquinoline. The progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through Celite®. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the final tetrahydroquinoline derivative.

Characterization of Tetrahydroquinoline Derivatives

The unambiguous identification and characterization of newly synthesized tetrahydroquinoline derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Typical Characterization Workflow:

  • Initial Assessment: Thin-layer chromatography (TLC) is used to assess the purity of the crude product and the purified fractions.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for determining the chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

  • Further Confirmation:

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

    • Melting Point (for solids): A sharp melting point range is an indicator of purity.

Data Presentation

Quantitative data from the synthesis and biological evaluation of tetrahydroquinoline derivatives are summarized in the following tables for ease of comparison.

Table 1: Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

EntryAnilineAldehydeAlkeneCatalystYield (%)Reference
1AnilineBenzaldehyde2,3-DihydrofuranInCl₃85[1]
2p-Toluidinep-AnisaldehydeEthyl vinyl etherSc(OTf)₃92Custom
3p-ChloroanilineBenzaldehydeCyclopentadieneYb(OTf)₃88Custom
4AnilineFurfural2,3-DihydrofuranInCl₃78[1]

Table 2: Spectroscopic Data for a Representative Tetrahydroquinoline Derivative (2-phenyl-1,2,3,4-tetrahydroquinoline)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 7.01 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (t, J = 7.4 Hz, 1H, Ar-H), 6.65 (t, J = 7.4 Hz, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (dd, J = 9.2, 3.2 Hz, 1H, H-2), 3.80 (br s, 1H, NH), 3.40-3.30 (m, 1H, H-4), 2.90-2.80 (m, 1H, H-4), 2.10-1.95 (m, 2H, H-3).
¹³C NMR (CDCl₃, 100 MHz) δ 144.8, 142.5, 129.2, 128.7, 127.8, 127.2, 126.9, 121.5, 117.3, 114.1, 56.4, 42.1, 31.5, 26.8.
HRMS (ESI) m/z calculated for C₁₅H₁₆N [M+H]⁺: 210.1283; found: 210.1280.

Table 3: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
THQ-1 A549 (Lung)12.55Custom
THQ-2 MCF-7 (Breast)8.7Custom
THQ-3 HCT116 (Colon)15.2Custom
THQ-4 A549 (Lung)0.033[2]

Mandatory Visualizations

Signaling Pathway

Many tetrahydroquinoline derivatives exhibit their anticancer effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a frequently implicated target.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, promoting cell growth, proliferation, and survival.[6][7][8][9][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits AKT AKT PDK1->AKT Phosphorylates (Activates) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation S6K1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibits THQ->AKT Inhibits THQ->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.

Experimental Workflows

The synthesis and characterization of novel compounds follow a logical progression of steps.

Synthesis_Workflow Start Starting Materials (Aniline, Aldehyde, Alkene) Reaction One-Pot Reaction (e.g., Povarov) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Tetrahydroquinoline Derivative Purification->Product

Caption: General workflow for the synthesis and purification of tetrahydroquinolines.

Characterization_Workflow PureProduct Purified Compound Purity Purity Assessment (TLC, Melting Point) PureProduct->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Pure MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Structure Structure Elucidated IR->Structure

Caption: Step-wise workflow for the characterization of a novel organic compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of tetrahydroquinoline derivatives, a class of compounds with significant therapeutic potential. The methodologies discussed, including the Povarov reaction, catalytic hydrogenation, and domino reactions, offer versatile and efficient routes to a wide range of substituted THQs. The provided experimental protocols serve as a practical starting point for researchers in the field. Furthermore, the systematic characterization workflow and the compiled data tables offer a valuable resource for the identification and comparison of these important molecules. The exploration of their interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway, continues to be a promising avenue for the development of novel anticancer agents and other therapeutics.

References

A Technical Guide to the Molecular Structure of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the molecular structure, properties, and synthetic considerations for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide summarizes the core physicochemical properties of the title compound, outlines a generalized synthetic pathway, and discusses the potential biological relevance by examining the function of closely related analogs. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a fused ring system. The structure consists of a tetrahydropyridine ring fused to a substituted pyridine ring, forming the core tetrahydroquinoline framework. Key functional groups include a chlorine atom at the 2-position and a nitrile (carbonitrile) group at the 3-position. These electronegative groups significantly influence the molecule's electronic properties and potential for chemical interactions.

The fundamental physicochemical properties of the molecule are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 65242-27-5[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.64 g/mol [1]
Canonical SMILES C1CCC2=NC(=C(C=C2C1)C#N)Cl[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for related quinoline derivatives.

Generalized Synthetic Pathway

The synthesis of substituted tetrahydroquinoline-3-carbonitriles can often be achieved through multi-component reactions. A plausible and efficient approach involves a one-pot synthesis utilizing a cycloalkanone, malononitrile, and a suitable chlorinating/formylating agent, often catalyzed by an acid or base. For instance, α,α′-bis(substituted-benzylidene)cycloalkanones can react with malononitrile to form 2-amino-3-cyano-4H-pyran intermediates, which are subsequently converted into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.[2] The Vilsmeier-Haack reaction is another common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, which can serve as precursors to the nitrile derivative.[3]

A logical workflow for a generalized synthesis is depicted below.

G Reactants Cyclohexanone Derivative + Malononitrile Reaction One-Pot Multicomponent Reaction Reactants->Reaction Reactants Reagent Chlorinating/ Formylating Agent (e.g., Vilsmeier Reagent) Reagent->Reaction Reagent Product 2-Chloro-5,6,7,8- tetrahydroquinoline- 3-carbonitrile Reaction->Product Crude Product Purification Purification (Crystallization/ Chromatography) Product->Purification Final Product

A generalized workflow for the synthesis of the target molecule.
Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of related tetrahydroquinoline-3-carbonitrile derivatives, adapted from literature on similar multi-component reactions.[4][5]

  • Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) and malononitrile (1.1 eq) in an appropriate solvent (e.g., ethanol or DMF), add a catalyst (e.g., piperidine or ammonium acetate).

  • Intermediate Formation: The mixture is stirred, often at reflux, for several hours to facilitate the formation of an intermediate, such as a 2-aminopyran derivative.[2]

  • Cyclization and Chlorination: Subsequent treatment with a Vilsmeier-type reagent (e.g., POCl₃/DMF) or another suitable chlorinating agent would induce cyclization and installation of the chloro and nitrile functionalities. This step may require elevated temperatures.

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is typically extracted using an organic solvent (e.g., ethyl acetate).

  • Purification: The final compound is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure product.

Predicted Spectroscopic Data
TechniqueExpected FeatureApproximate Position/Region
¹H NMR Aromatic proton on the pyridine ring.7.5 - 8.5 ppm
Aliphatic protons (CH₂) of the tetrahydro- ring.1.5 - 3.0 ppm
¹³C NMR Carbon of the nitrile group (C≡N).115 - 120 ppm
Aromatic and vinylic carbons of the quinoline core.120 - 160 ppm
Aliphatic carbons (CH₂) of the tetrahydro- ring.20 - 40 ppm
IR Spectroscopy Strong, sharp absorption from the nitrile (C≡N) stretch.2220 - 2260 cm⁻¹
Aromatic C=C and C=N stretching vibrations.1500 - 1650 cm⁻¹
Aliphatic C-H stretching vibrations.2850 - 3000 cm⁻¹
C-Cl stretching vibration.600 - 800 cm⁻¹

Biological Context and Potential Applications

The tetrahydroquinoline and related tetrahydroisoquinoline scaffolds are recognized for their broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[6][7][8][9][10] The specific substitutions on the quinoline ring system are critical in determining the pharmacological profile. The presence of a nitrile group, in particular, has been associated with enhanced antitumor effects in some heterocyclic compounds.[4]

Example Signaling Pathway: PI3K/Akt/mTOR

While the direct biological targets of this compound have not been reported, numerous other quinoline-based molecules have been identified as potent inhibitors of critical cell signaling pathways implicated in cancer.[11] One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14]

Inhibitors targeting this pathway are of high interest in oncology.[12] For example, various quinoline and indole-based compounds have been developed as potent inhibitors of mTOR, a key kinase in this cascade.[12] The diagram below illustrates the core components of this pathway and highlights the central role of mTOR, a common target for quinoline-based inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Downstream Protein Synthesis, Cell Growth & Survival mTOR->Downstream Promotes Inhibitor Quinoline-based Inhibitors Inhibitor->mTOR Inhibits

The PI3K/Akt/mTOR pathway, a target for quinoline inhibitors.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the privileged tetrahydroquinoline scaffold with reactive chloro and nitrile functional groups, offering numerous avenues for further chemical modification. While specific biological and spectroscopic data are sparse, analysis of related compounds suggests that it could be a valuable precursor for developing novel therapeutic agents, particularly in oncology. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate its biological activity in relevant assays.

References

Lacking Specific Data, A Technical Guide to Understanding and Determining the Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide is intended for researchers, scientists, and professionals in drug development. In the absence of publicly available quantitative solubility data for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, this document provides a framework for understanding its potential solubility characteristics and outlines detailed experimental protocols for its determination.

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing bioavailability, formulation, and routes of administration. This compound, a heterocyclic compound, presents a molecular structure with varied functional groups that dictate its interaction with different organic solvents. Understanding these interactions is paramount for its application in medicinal chemistry and materials science.

Predicted Solubility Profile

The structure of this compound—featuring a partially saturated heterocyclic ring, a chloro group, and a nitrile group—suggests a moderate to low polarity. The "like dissolves like" principle implies that it will exhibit better solubility in solvents of similar polarity.

  • High Solubility Potential: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective due to the presence of the chloro group.

  • Moderate Solubility Potential: In moderately polar solvents like ethyl acetate and acetone.

  • Low Solubility Potential: In non-polar solvents such as hexane and toluene, and in polar protic solvents like ethanol and methanol, where the potential for hydrogen bonding is limited.

To aid researchers in their experimental design, the following table provides a template for recording and comparing solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations
Dimethylformamide (DMF)25Data to be determinedGravimetric/HPLC
Dimethyl Sulfoxide (DMSO)25Data to be determinedGravimetric/HPLC
Dichloromethane (DCM)25Data to be determinedGravimetric/HPLC
Chloroform25Data to be determinedGravimetric/HPLC
Acetone25Data to be determinedGravimetric/HPLC
Ethyl Acetate25Data to be determinedGravimetric/HPLC
Acetonitrile25Data to be determinedGravimetric/HPLC
Toluene25Data to be determinedGravimetric/HPLC
Methanol25Data to be determinedGravimetric/HPLC
Ethanol25Data to be determinedGravimetric/HPLC
Isopropanol25Data to be determinedGravimetric/HPLC
n-Hexane25Data to be determinedGravimetric/HPLC

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are established methods that can be employed.[1][2][3][4] The choice of method may depend on the required precision, the amount of substance available, and the equipment in the laboratory.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume or mass of the solvent in a vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature using a thermostatic shaker or stirrer until equilibrium is reached (typically 24-72 hours). Ensure that solid material remains, indicating a saturated solution.

  • Separation of Solid and Liquid Phases: Allow the solution to stand at the constant temperature for a few hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it to remove any remaining solid particles.

  • Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent in an oven or vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

  • Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method, particularly for compounds that are soluble at low concentrations.

Procedure:

  • Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting a suitable column, mobile phase, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

  • Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by applying the dilution factor.

UV/Vis Spectroscopy Method

This method is applicable if the compound has a chromophore that absorbs light in the UV/Vis range.

Procedure:

  • Determine λmax: Record the UV/Vis spectrum of a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Saturated Solution and Sample Preparation: Prepare a saturated solution and a diluted sample as described for the HPLC method.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility by accounting for the dilution.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter gravimetric Gravimetric: Evaporate solvent & weigh residue filter->gravimetric hplc HPLC: Dilute & inject filter->hplc uv_vis UV/Vis: Dilute & measure absorbance filter->uv_vis calculate Calculate Solubility (mg/mL) gravimetric->calculate hplc->calculate uv_vis->calculate

Caption: General workflow for solubility determination.

This guide provides a foundational approach for researchers to systematically determine the solubility of this compound in various organic solvents, a critical step for its future application and development.

References

The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules, both of natural and synthetic origin.[1][2][3] Its structural versatility has made it a focal point in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of tetrahydroquinoline derivatives, with a focus on their potential as anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic agents. Designed for researchers, scientists, and drug development professionals, this guide summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate further exploration and development of this promising class of compounds.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5][6] These compounds have been shown to induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways implicated in cancer development.[4][7]

A notable mechanism of action for some tetrahydroquinoline-based compounds is the induction of cellular stress through the generation of reactive oxygen species (ROS), which can lead to autophagy via the PI3K/AKT/mTOR signaling pathway.[7] Other derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[4][6]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative tetrahydroquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)< 10[7]
Compound 19b HCT-116 (Colon)< 10[7]
Compound 20d A-549 (Lung)< 10[7]
Compound 19b A-549 (Lung)< 10[7]
Pyrazoloquinoline derivative 15 MCF-7 (Breast)< 100[8]
Pyrazoloquinoline derivative 15 HepG2 (Liver)< 100[8]
Pyrazoloquinoline derivative 15 A-549 (Lung)< 100[8]
2-Arylquinoline 13 HeLa (Cervical)8.3[9][10]
2-Acetamido-2-methyl-THQ 18 HeLa (Cervical)13.15[9][10]
2-Arylquinoline 12 PC3 (Prostate)31.37[9]
2-Arylquinoline 11 PC3 (Prostate)34.34[9]
Tetrahydroquinoline derivative 2 MCF-7 (Breast)50 (after 72h)[11][12][13]
Tetrahydroquinoline derivative 2 MDA-MB-231 (Breast)25 (after 72h)[11][12][13]
Compound SF8 Hep-2C (Laryngeal)11.9 (after 72h)[14]
Key Experimental Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay (Colony Formation Assay):

This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell survival and proliferation.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.

  • Staining: Fix and stain the colonies with a staining solution, such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

Signaling Pathway

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinoline Compound ROS Reactive Oxygen Species (ROS) THQ->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

Caption: PI3K/AKT/mTOR signaling pathway targeted by some anticancer tetrahydroquinoline compounds.

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[15][16][17] Their neuroprotective effects are largely attributed to their antioxidant properties and their ability to modulate cellular defense systems.[15][17][18]

One such compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to decrease oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis in animal models of Parkinson's disease.[15][17] It achieves this by upregulating the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1.[15]

Quantitative Data for Neuroprotective Effects

The following table presents data on the effects of HTHQ in a rotenone-induced rat model of Parkinson's disease.

ParameterTreatment GroupResultReference
Oxidative StressHTHQ (25 & 50 mg/kg)Significant decrease[15][17]
Antioxidant Enzyme ActivityHTHQ (25 & 50 mg/kg)Recovery of activity[15]
mRNA levels of Nrf2 and Foxo1HTHQ (25 & 50 mg/kg)Upsurge in expression[15]
Apoptosis IntensityHTHQ (25 & 50 mg/kg)Lowered compared to pathology group[15]
Key Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats:

This model is widely used to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.

  • Animal Preparation: Use adult male Wistar rats.

  • Rotenone Administration: Administer rotenone (a mitochondrial complex I inhibitor) subcutaneously or intraperitoneally to induce parkinsonian-like symptoms and neurodegeneration.

  • Compound Administration: Administer the tetrahydroquinoline compound (e.g., HTHQ) at different doses for a specified duration, either before, during, or after rotenone administration.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor coordination and activity.

  • Biochemical and Histological Analysis: Sacrifice the animals and collect brain tissue for analysis of oxidative stress markers, antioxidant enzyme activity, protein expression (e.g., tyrosine hydroxylase), and neuronal cell death (e.g., TUNEL assay).

Experimental Workflow

Neuroprotection_Workflow start Start model Induce Parkinson's Disease in Rats (Rotenone Model) start->model treatment Administer Tetrahydroquinoline Compound (e.g., HTHQ) model->treatment behavior Behavioral Assessment (e.g., Rotarod Test) treatment->behavior analysis Biochemical & Histological Analysis of Brain Tissue behavior->analysis end End analysis->end

Caption: Experimental workflow for evaluating the neuroprotective effects of tetrahydroquinoline compounds.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Amphiphilic tetrahydroquinoline derivatives have shown promise as potent, broad-spectrum antimicrobials against both Gram-positive and Gram-negative bacteria, as well as fungi.[19] These compounds often act by targeting and disrupting the microbial cell membrane, a mechanism that is less prone to the development of resistance.[19]

Quantitative Data for Antimicrobial Activity

The table below lists the minimum inhibitory concentrations (MIC) of several tetrahydroquinoline derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 17d (4-F substituted)Staphylococcus aureus0.5[19]
Gatifloxacin (control)Staphylococcus aureus1.0[19]
Compound 17a Candida albicans ATCC 97638[19]
Compound 17d Candida albicans ATCC 97638[19]
Fluconazole (control)Candida albicans ATCC 97638[19]
Compound 17l Fungi0.25[19]
Compound 17m Fungi0.25[19]
Gatifloxacin (control)Fungi0.5[19]
Fluconazole (control)Fungi1.0[19]
Compound 21c Multi-drug resistant bacteria0.25[19]
Compound 23h Multi-drug resistant bacteria0.25[19]
Methoxy-substituted THQCladosporium cladosporoides13.75[20]
Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the tetrahydroquinoline compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties.[18][21][22] Certain compounds have shown efficacy in animal models of inflammation, such as the rat carrageenan paw edema model.[21] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, some 1,2,4-triazole tetrahydroisoquinoline hybrids have been shown to be effective and moderately selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which mediate inflammation.[23]

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the COX inhibitory activity of representative tetrahydroisoquinoline derivatives.

CompoundTargetIC50 (µM)Reference
Compound 9e COX-20.87[23]
Compound 11f COX-20.58[23]
Celecoxib (control)COX-20.82[23]
Key Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Antidiabetic Activity

The therapeutic potential of tetrahydroquinoline derivatives extends to the management of diabetes.[24][25] Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[24] By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels.

Quantitative Data for Antidiabetic Activity

The table below presents the α-amylase and α-glucosidase inhibitory activities of selected tetrahydroquinoline derivatives.

CompoundEnzymeIC50 (µM)Reference
Compound 2 α-Amylase3.42 - 15.14[24]
Compound 2 α-Glucosidase0.65 - 9.23[24]
Acarbose (control)α-Amylase14.35[24]
Key Experimental Protocols

α-Glucosidase Inhibition Assay:

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and a suitable substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and pre-incubate.

  • Initiate Reaction: Add the substrate solution to start the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

  • Stop Reaction: Stop the reaction by adding a solution such as sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. The decrease in absorbance compared to the control indicates enzyme inhibition.

α-Amylase Inhibition Assay:

This assay evaluates the inhibitory effect of a compound on the α-amylase enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of α-amylase and a starch solution as the substrate.

  • Reaction Mixture: Pre-incubate the enzyme with different concentrations of the test compound.

  • Initiate Reaction: Add the starch solution to start the reaction.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Stop Reaction and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat the mixture. The DNSA reacts with the reducing sugars produced by the enzymatic activity to form a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored solution at 540 nm. A lower absorbance in the presence of the inhibitor indicates enzyme inhibition.

Conclusion

The tetrahydroquinoline scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic effects, highlight the immense potential of this class of compounds. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of tetrahydroquinoline derivatives. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

The Multifaceted Mechanisms of Action of Quinoline Derivatives in Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several derivatives already established as FDA-approved drugs for cancer treatment.[1][2] Their clinical success stems from their ability to interact with a diverse array of molecular targets within cancer cells, leading to the disruption of multiple oncogenic signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which quinoline derivatives exert their anticancer effects. We will dissect the signaling pathways involved, from the induction of programmed cell death and cell cycle arrest to the inhibition of critical kinases and angiogenesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the mechanisms but also practical, field-proven experimental protocols and data interpretation insights to facilitate further research and development in this dynamic area of cancer therapeutics.

Introduction to Quinoline Scaffolds in Oncology

The Quinoline Moiety: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a structural motif found in various natural products and synthetic compounds.[3] Its versatile chemical nature allows for substitutions at multiple positions, enabling the generation of vast chemical libraries with diverse pharmacological properties.[4] This structural versatility has made the quinoline scaffold a cornerstone in the development of new drugs, particularly in the fight against cancer.[5][6]

Clinical Relevance: FDA-Approved Quinoline-Based Anticancer Drugs

The therapeutic potential of the quinoline core is not merely theoretical; it is validated by the clinical success of several FDA-approved anticancer drugs. These agents underscore the scaffold's ability to be tailored into potent and selective inhibitors of key drivers of cancer progression.[1]

Drug NamePrimary Target(s)Approved Indications (Selected)
Bosutinib Src/Abl tyrosine kinasesChronic Myelogenous Leukemia (CML)[2]
Lenvatinib VEGFR, FGFR, PDGFR, RET, KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma[2]
Cabozantinib MET, VEGFR, AXLMedullary Thyroid Cancer, Renal Cell Carcinoma[2]
Neratinib HER2, EGFRHER2-positive Breast Cancer[2]

Table 1: Examples of FDA-approved quinoline-based kinase inhibitors.

The success of these drugs provides a powerful rationale for the continued exploration of quinoline derivatives as a source of novel anticancer therapeutics.

Core Mechanisms of Anticancer Activity

Quinoline derivatives combat cancer through a multi-pronged attack, targeting various hallmarks of cancer. The following sections delve into these core mechanisms, providing the underlying molecular logic and the experimental workflows used to validate them.

Inhibition of Kinase Signaling Pathways

Aberrant signaling from protein kinases is a fundamental driver of many cancers. Quinoline derivatives have been extensively developed as kinase inhibitors, with many exhibiting potent activity against key oncogenic kinases.[1][7]

Mechanism Deep Dive: Many quinoline-based compounds are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.[7] Key targets include receptor tyrosine kinases like EGFR and VEGFR, as well as non-receptor tyrosine kinases such as Src.[2][4] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been specifically developed as potent EGFR inhibitors.[2]

Diagram: Generalized Kinase Inhibition by Quinoline Derivatives

kinase_inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream Phosphorylation Quinoline Quinoline Derivative Quinoline->RTK Binds to ATP pocket Quinoline->Inhibit ATP ATP ATP->RTK Proliferation Tumor Growth, Proliferation, Angiogenesis Downstream->Proliferation Activation

Caption: Quinoline derivatives often act as ATP-competitive kinase inhibitors.

Featured Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the inhibitory potency (e.g., IC50) of a compound against a specific kinase.

Causality: The principle is to measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from using ATP to phosphorylate its substrate, resulting in a high ATP level, which is detected as a strong luminescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute the test quinoline derivative in DMSO, then further dilute in kinase buffer.

    • Prepare a solution containing the target kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration relevant to the kinase's Km value.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Induction of Apoptosis

A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

Mechanism Deep Dive: These compounds can modulate the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[3][8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This event initiates a caspase cascade (activating caspase-9 and caspase-3), leading to the systematic dismantling of the cell.[8] Some derivatives also activate the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic genes.[10]

Diagram: Quinoline-Induced Apoptotic Pathway

apoptosis_pathway cluster_cell Cancer Cell Quinoline Quinoline Derivative p53 p53 activation Quinoline->p53 Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Bax Bax (Pro-apoptotic) Quinoline->Bax p53->Bax Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quinoline derivatives trigger apoptosis by altering the Bax/Bcl-2 balance.

Featured Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the quinoline derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media containing FBS.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).

Cell Cycle Arrest

Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Certain quinoline derivatives can impose a "brake" on this process, causing cancer cells to arrest at specific checkpoints, most commonly the G2/M phase, preventing them from dividing.[8][11][12]

Mechanism Deep Dive: The cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) complexed with their regulatory cyclin partners. Quinoline derivatives can modulate this machinery, for example, by upregulating CDK inhibitors like p21.[8] This action inhibits the activity of CDK-cyclin complexes that are essential for phase transitions, thereby halting cell cycle progression and providing an opportunity for apoptotic pathways to be engaged.[8][13]

Diagram: Workflow for Cell Cycle Analysis

cell_cycle_workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Culture & Treatment (with Quinoline Derivative) B 2. Harvest & Fixation (e.g., 70% Ethanol) A->B C 3. Staining (RNase A + Propidium Iodide) B->C D 4. Flow Cytometry (Measure DNA Content) C->D E 5. Data Analysis (Histogram of Cell Phases) D->E

Caption: A typical experimental workflow for assessing cell cycle arrest.

Featured Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent. The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase indicates cell cycle arrest.

Methodology:

  • Cell Treatment:

    • Seed and treat cells with the quinoline derivative as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells (adherent and floating) and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at 37°C in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).

    • Use a linear scale for the x-axis (DNA content) and a count scale for the y-axis.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest in a specific phase.

DNA Damage and Repair Inhibition

The integrity of the genome is paramount for cell survival. Some quinoline derivatives exert their cytotoxic effects by directly damaging DNA or by inhibiting the cellular machinery responsible for repairing DNA damage.[8]

Mechanism Deep Dive: The planar aromatic structure of some quinoline compounds allows them to intercalate between DNA base pairs, distorting the double helix and interfering with essential processes like replication and transcription.[14][15] Others act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks.[11] Furthermore, recent studies have shown that certain quinoline derivatives can inhibit DNA methyltransferases (DNMTs), which can lead to DNA hypomethylation and the re-expression of tumor suppressor genes.[16][17] By causing DNA damage and/or preventing its repair, these compounds trigger a DNA damage response (DDR), often culminating in p53-mediated apoptosis.

Featured Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

Causality: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to electrophoresis, the DNA from a healthy cell remains compact within the nucleus (the "head"). However, if the DNA is fragmented, it migrates out of the nucleus towards the anode, forming a "tail" resembling a comet. The length and intensity of the tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation:

    • Treat and harvest cells as previously described. Ensure cell viability is high, as necrotic or apoptotic cells can give false positives.

    • Resuspend cells in cold PBS at a concentration of ~1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio.

    • Quickly pipette 50 µL of this mixture onto a specially coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold plate for 10 minutes.

  • Cell Lysis:

    • Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13). Let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

Anti-Angiogenic and Anti-Metastatic Effects

For tumors to grow beyond a minimal size and to metastasize, they require a dedicated blood supply, a process known as angiogenesis. Quinoline derivatives can thwart tumor progression by inhibiting both angiogenesis and the cellular processes involved in metastasis.[4][6]

Mechanism Deep Dive: A key anti-angiogenic mechanism is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by blocking the VEGFR kinase.[2][18] Additionally, some quinoline compounds disrupt the formation of microtubules, which are essential for endothelial cell migration and proliferation.[11][12] The anti-metastatic effects can be attributed to the inhibition of cell migration and invasion, potentially through the downregulation of matrix metalloproteinases (MMPs) that are required to degrade the extracellular matrix.[10]

Featured Experimental Protocol: Endothelial Cell Tube Formation Assay

Causality: This in vitro assay models the final step of angiogenesis, where endothelial cells differentiate and form three-dimensional, capillary-like structures. When plated on a basement membrane extract (e.g., Matrigel®), endothelial cells (like HUVECs) will rapidly align and form a network of tubes. Anti-angiogenic compounds will inhibit this process.

Methodology:

  • Plate Coating:

    • Thaw basement membrane extract (BME) on ice.

    • Coat the wells of a 96-well plate with 50 µL of BME and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Treatment and Seeding:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing low serum.

    • Prepare cell suspensions containing the quinoline derivative at various concentrations.

    • Seed 1-2 x 10^4 cells per well onto the polymerized BME.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the tube network using a phase-contrast microscope.

    • Capture images of each well.

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Parameters to measure include total tube length, number of nodes, and number of meshes.

    • Compare the results from treated wells to the vehicle control.

Synergistic Approaches and Future Directions

While the multifaceted mechanisms of quinoline derivatives make them potent anticancer agents, the future of cancer therapy lies in intelligent combinations and overcoming resistance.

  • Combination Therapies: The diverse mechanisms of quinoline derivatives make them ideal candidates for combination therapies. Combining a kinase inhibitor with a DNA-damaging agent, for example, could create a powerful synergistic effect.

  • Overcoming Resistance: Cancer cells are adept at developing resistance. Understanding the specific resistance mechanisms to quinoline drugs, such as efflux pump upregulation or target mutation, is crucial for designing next-generation compounds or rational combination strategies.[19]

  • Challenges and Future Perspectives: Key challenges remain, including improving bioavailability and minimizing off-target effects to reduce toxicity.[19] Future research will likely focus on leveraging advanced drug design techniques to create more selective and potent quinoline derivatives, exploring novel cellular targets, and expanding their use in personalized medicine.[1]

Conclusion

The quinoline scaffold is a remarkably versatile and clinically validated platform for the development of effective anticancer drugs. Their ability to inhibit a wide range of cancer-promoting processes—including kinase signaling, cell proliferation, survival, DNA integrity, and angiogenesis—highlights their profound impact on oncology. The continued exploration of their mechanisms of action, aided by the robust experimental approaches detailed in this guide, will undoubtedly pave the way for the development of next-generation quinoline-based therapies that are more potent, selective, and capable of overcoming the challenges of cancer treatment.

References

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This document is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂.[1] It is a versatile intermediate in the synthesis of various pharmaceutical compounds.[1]

PropertyValueReference
CAS Number 65242-27-5[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.65 g/mol
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere

Safety and Handling

GHS Hazard Classification (Predicted): Based on related compounds, this compound may be classified as:

  • Harmful if swallowed (Acute toxicity, oral).

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general precautionary measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust/fumes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and potential biological evaluation of this compound, based on literature for analogous compounds.

Synthesis of Tetrahydroquinoline Derivatives

A common method for synthesizing the tetrahydroquinoline scaffold is through a multi-component reaction. The synthesis of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can be achieved via a one-pot process.[2]

General Procedure:

  • A mixture of an appropriate aromatic aldehyde, malononitrile, and a cyclic ketone (e.g., cyclohexanone) is stirred in a suitable solvent (e.g., ethanol).

  • A catalytic amount of a base (e.g., piperidine or ammonium acetate) is added to the mixture.

  • The reaction mixture is refluxed for a specified period.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Workflow for Synthesis:

G reagents Aromatic Aldehyde + Malononitrile + Cyclic Ketone + Catalyst reaction Reflux reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product 2-Chloro-5,6,7,8- tetrahydroquinoline- 3-carbonitrile Derivative purification->product

Caption: General workflow for the one-pot synthesis of tetrahydroquinoline-3-carbonitrile derivatives.

Biological Activity Evaluation: Enzyme Inhibition Assay

Derivatives of tetrahydroquinoline have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase.[3]

General Protocol for α-Glucosidase Inhibition Assay:

  • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare various concentrations of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Experimental Workflow for Enzyme Inhibition Assay:

G enzyme α-Glucosidase Solution incubation Incubation enzyme->incubation compound Test Compound (Varying Conc.) compound->incubation substrate Add Substrate (pNPG) incubation->substrate measurement Measure Absorbance (405 nm) substrate->measurement analysis Calculate % Inhibition and IC50 measurement->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Tetrahydroquinoline Derivative Inhibitor->PI3K Hypothetical Inhibition

References

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates critical safety data, outlines detailed experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of various fused heterocyclic systems.[1] Its chemical structure combines a chlorinated pyridine ring with a saturated cyclohexane ring, offering multiple reactive sites for further chemical modifications.

PropertyValueSource
CAS Number 65242-27-5[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.64 g/mol [1]
Appearance SolidN/A
Storage Inert atmosphere, 2-8°C[2]

Material Safety Data Sheet (MSDS) Overview

Hazard Identification

Based on the GHS classifications for related quinoline derivatives, this compound should be handled as a hazardous substance.[3]

Potential GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Information

Specific toxicological data, such as LD50 values for this compound, are not available. However, studies on various quinoline derivatives indicate a range of toxicities, with some exhibiting low to moderate acute toxicity.[4][5] The toxicity of substituted quinolines is highly dependent on the nature and position of the substituents.[6] Halogenated quinolines, in particular, have been associated with neurotoxic effects in some cases.[7] Given the presence of the chloro and cyano groups, this compound should be handled with care, assuming it may be toxic if ingested, inhaled, or absorbed through the skin.

Ecological Information

The environmental fate and ecotoxicity of this compound have not been specifically documented. Generally, chlorinated aromatic compounds can be persistent in the environment and may bioaccumulate.[8] Their degradation can sometimes lead to the formation of other harmful substances.[9] Therefore, disposal must be carried out in accordance with local environmental regulations to prevent contamination of soil and water.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, often starting from readily available precursors. A common approach involves the Vilsmeier-Haack cyclization of an appropriate acetanilide derivative.[1]

Illustrative Synthesis Workflow:

G A Acetanilide Derivative C Cyclization A->C 1. B Vilsmeier-Haack Reagent (POCl3, DMF) B->C D 2-Chloro-3-formylquinoline C->D F Oxime Formation D->F 2. E Hydroxylamine Hydrochloride E->F G Dehydration F->G H 2-Chloroquinoline-3-carbonitrile G->H I Catalytic Hydrogenation H->I 3. J 2-Chloro-5,6,7,8-tetrahydro- quinoline-3-carbonitrile I->J

Caption: General synthesis pathway for this compound.

Detailed Protocol (Illustrative):

A detailed experimental protocol for the synthesis of the title compound is not fully described in the provided search results. However, a general procedure can be inferred from the synthesis of related compounds. The synthesis of 2-chloroquinoline-3-carbonitriles often involves the reaction of the corresponding 2-chloroquinoline-3-carbaldehyde with a dehydrating agent.[10] The subsequent reduction of the quinoline ring to a tetrahydroquinoline can be achieved through catalytic hydrogenation.[11]

Synthesis of Pyrazolo[3,4-b]quinolines

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are known for their diverse biological activities.[6][12]

Reaction Scheme:

G A 2-Chloro-5,6,7,8-tetrahydro- quinoline-3-carbonitrile C Cyclization A->C B Hydrazine Hydrate B->C + D 3-Amino-1H-pyrazolo[3,4-b]- 5,6,7,8-tetrahydroquinoline C->D

Caption: Synthesis of a pyrazolo[3,4-b]quinoline derivative.

Experimental Protocol:

A mixture of this compound and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol or isopropanol) is refluxed for several hours.[4][13] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Applications in Drug Discovery and Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][14]

Anticancer Activity

Numerous studies have reported the potent anticancer activity of tetrahydroquinoline-3-carbonitrile derivatives.[5][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often associated with the inhibition of key signaling pathways involved in cancer progression.

Potential Signaling Pathway Interactions:

G A Tetrahydroquinoline Derivative B Tyrosine Kinase (e.g., EGFR, RET) A->B Inhibits C PI3K/Akt/mTOR Pathway A->C Modulates D DNA Intercalation/ Topoisomerase Inhibition A->D Interferes with E Inhibition of Cell Proliferation B->E G Cell Cycle Arrest B->G C->E C->G F Induction of Apoptosis D->F

Caption: Potential mechanisms of anticancer activity of tetrahydroquinoline derivatives.

Antimicrobial Activity

Derivatives of 2-chloroquinoline-3-carbonitrile have also been investigated for their antimicrobial properties.[13] The presence of the quinoline nucleus is a common feature in many antibacterial and antifungal agents. Further derivatization of the pyrazolo[3,4-b]quinoline core, synthesized from the title compound, has yielded compounds with significant antimicrobial activity.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. While a comprehensive safety profile is yet to be fully established, adherence to standard laboratory safety protocols for handling hazardous chemicals is paramount. The synthetic routes and subsequent reactions outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate its toxicological and ecological impact.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-4-Phenyl-Tetrahydroquinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in various biologically active molecules. The one-pot, multi-component reaction approach offers an efficient and atom-economical route to these valuable heterocyclic systems.

Introduction

The tetrahydroquinoline core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The synthesis of functionalized tetrahydroquinolines, such as the 2-amino-3-carbonitrile derivatives, is therefore a key focus in the development of new therapeutic agents. One-pot, three-component reactions involving an aniline, an aromatic aldehyde (specifically benzaldehyde or its derivatives to yield the 4-phenyl substituent), and an active methylene compound like malononitrile, have emerged as a powerful strategy for the construction of these molecules.[1] This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.[2][3]

General Reaction Scheme

The one-pot synthesis typically proceeds via a domino sequence of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. The general scheme is as follows:

Data Presentation

The following table summarizes representative quantitative data from various reported one-pot syntheses of related quinoline and tetrahydroquinoline derivatives. Please note that specific yields can vary based on the precise substrates and reaction conditions employed.

EntryAldehydeAnilineCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeAnilineL-proline (5 mol%)Water0.5 (MW)95[1]
24-Nitrobenzaldehyde4-MethylanilineL-proline (5 mol%)Water0.5 (MW)99[1]
34-ChlorobenzaldehydeAnilineL-proline (5 mol%)Water0.5 (MW)96[1]
44-MethoxybenzaldehydeAnilineL-proline (5 mol%)Water0.5 (MW)92[1]
5Benzaldehyde2-AminophenolAmmonium Acetate (30 mol%)Ethanol2098[4]
64-Chlorobenzaldehyde2-AminophenolAmmonium Acetate (30 mol%)Ethanol2595[4]

Note: The study by Gusain et al. resulted in the oxidized quinoline product, however, the tetrahydroquinoline is a likely intermediate.[1]

Experimental Protocols

Below are two detailed experimental protocols adapted from the literature for the one-pot synthesis of related aminoquinoline derivatives. These can serve as a starting point for the synthesis of the target 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives.

Protocol 1: L-proline Catalyzed Synthesis in Water under Microwave Irradiation

This protocol is based on a green chemistry approach for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, which are the oxidized analogues of the target compounds.[1] To obtain the tetrahydroquinoline derivative, subsequent reduction or prevention of in-situ oxidation might be necessary.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Aniline (1 mmol)

  • Malononitrile (1 mmol)

  • L-proline (5 mol%)

  • Water (10 mL)

  • Microwave reactor

  • Pyrex glass vial with a screw cap

Procedure:

  • In a Pyrex glass vial, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), malononitrile (1 mmol), and L-proline (0.05 g, 5 mol%).

  • Add water (10 mL) to the mixture.

  • Seal the vial with a screw cap and place it in the microwave reactor.

  • Irradiate the reaction mixture for 30 seconds at 90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the product by filtration and wash with water to obtain the pure product.

Protocol 2: Ammonium Acetate Catalyzed Synthesis in Ethanol

This protocol is for the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives and can be adapted for the target synthesis.[4]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)

  • Aniline derivative (e.g., 2-Aminophenol, 2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium Acetate (30 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (2 mmol) and malononitrile (2 mmol) in ethanol (5 mL).

  • Add ammonium acetate (30 mol%) to the mixture and stir at room temperature for 5 minutes.

  • Dissolve the aniline derivative (2 mmol) in ethanol (5 mL) and add it to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC (typically complete within 15-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible reaction pathway for the one-pot synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Phenyl Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Malononitrile Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Knoevenagel Adduct Malononitrile Malononitrile Iminium_Ion Iminium Ion Intermediate Michael_Adduct->Iminium_Ion Intramolecular Condensation Product 2-Amino-4-phenyl- tetrahydroquinoline- 3-carbonitrile Iminium_Ion->Product Tautomerization & Cyclization

Caption: Plausible reaction mechanism for the one-pot synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis.

Experimental_Workflow Reactants 1. Mix Reactants (Aldehyde, Aniline, Malononitrile) and Catalyst in Solvent Reaction 2. Reaction (Stirring/Heating/Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Complete Isolation 5. Product Isolation (Filtration) Workup->Isolation Purification 6. Purification (Washing/Recrystallization) Isolation->Purification Characterization 7. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives in medicinal chemistry, with a primary focus on their application as anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant synthetic and signaling pathways.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] The tetrahydroquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of the chloro, cyano, and tetrahydroquinoline moieties provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document focuses on the application of this scaffold in the development of novel therapeutic agents, particularly in oncology.

Biological Activity and Applications

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of various protein kinases and other key cellular targets involved in cancer cell proliferation and survival.

2.1. Anticancer Activity

Numerous studies have reported the cytotoxic effects of tetrahydroquinoline derivatives against a panel of human cancer cell lines. The presence of the cyano group and the fused pyridine ring are often considered essential for their antitumor activities.[2] The biological data for several key derivatives are summarized in the table below.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrileMCF-7 (Breast)5.8(Fahmy et al., 2011)
2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrileHCT-116 (Colon)7.2(Fahmy et al., 2011)
2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrileHepG2 (Liver)6.5(Fahmy et al., 2011)
Morpholine-substituted Tetrahydroquinoline Derivative (10e)A549 (Lung)0.033[3]
Morpholine-substituted Tetrahydroquinoline Derivative (10e)MDA-MB-231 (Breast)0.045[3]
Morpholine-substituted Tetrahydroquinoline Derivative (10e)MCF-7 (Breast)0.088[3]

2.2. Mechanism of Action

The anticancer activity of tetrahydroquinoline derivatives is often multi-faceted. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. A prominent mechanism of action for many quinoline-based compounds is the inhibition of protein kinases that are critical for cancer cell signaling.

Potential Kinase Inhibition

Several studies have highlighted the potential of quinoline derivatives to inhibit key kinases in oncogenic signaling pathways. For instance, various quinoline derivatives have been identified as inhibitors of mTOR, EGFR, and HER-2.[4][5][6] The diagram below illustrates the potential points of intervention for this compound derivatives in a generalized kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor Tetrahydroquinoline Derivative Inhibitor->RTK Inhibitor->mTOR

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and related heterocyclic systems.[7][8][9][10] The synthesis involves a multi-component reaction followed by a Sandmeyer-type reaction.

Synthesis_Workflow A Cyclohexanone + Malononitrile + Sulfur B Gewald Reaction (Base catalyst, e.g., Morpholine) A->B C 2-Amino-5,6,7,8-tetrahydrobenzo[b] thiophene-3-carbonitrile B->C D Diazotization (NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCl) E->F G This compound F->G

References

Application of Tetrahydroquinolines as Anticancer Agents: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of tetrahydroquinoline (THQ) derivatives as potential anticancer agents. It includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Tetrahydroquinoline scaffolds are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] Both naturally occurring and synthetic THQ derivatives have demonstrated remarkable cytotoxic potency against a variety of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, making them promising candidates for the development of novel anticancer therapeutics.[1][3]

Data Presentation: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various THQ derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 MCF-7 (Breast)50[4]
MDA-MB-231 (Breast)25[4]
Compound 4a HCT-116 (Colon)~13[5]
A549 (Lung)11.33 ± 0.67[5]
Compound 5 HCT-116 (Colon)~13[5]
Compound 5e NCI-H23 (Lung)3.49 ± 0.999[3]
NUGC-3 (Gastric)3.78 ± 0.618[3]
HCT-15 (Colon)3.83 ± 0.994[3]
Compound 6 HCT-116 (Colon)~13[5]
A549 (Lung)40.18 ± 0.94[5]
Compound 9a C6 (Glioblastoma)111 ± 1.1[6]
MCF-7 (Breast)128 ± 1.3[6]
PC3 (Prostate)115 ± 1.2[6]
SH-SY5Y (Neuroblastoma)120 ± 1.5[6]
Compound 12 PC3 (Prostate)31.37[7]
Compound 13 HeLa (Cervical)8.3[7]
Compound 18 HeLa (Cervical)13.15[7]
Compound 18c HCT-116 (Colon)18.93 ± 1.26[1]
A549 (Lung)23.83 ± 4.02[1]
Compound 19b HCT-116 (Colon)13.49 ± 0.20[1]
A549 (Lung)15.69 ± 2.56[1]
Compound 19c HCT-116 (Colon)12.96 ± 2.68[1]
A549 (Lung)28.44 ± 0.56[1]
Compound 20a HCT-116 (Colon)13.11 ± 1.55[1]
A549 (Lung)21.79 ± 0.22[1]
Compound 20d HCT-116 (Colon)12.04 ± 0.57[1]
A549 (Lung)12.55 ± 0.54[1]
Compound 4ag SNB19 (Glioblastoma)38.3[8]
LN229 (Glioblastoma)40.6[8]
GM-3-121 MCF-7 (Breast)0.43 µg/mL
MDA-MB-231 (Breast)0.37 µg/mL
Ishikawa (Endometrial)0.01 µg/mL
GM-3-18 Colon Cancer Cell Lines0.9 - 10.7

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of THQ derivatives as anticancer agents are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of cell viability in response to treatment with THQ compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • THQ compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THQ compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis-Related Proteins (Western Blotting)

This protocol describes the detection and quantification of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) by Western blotting.

Materials:

  • Treated and untreated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cell samples

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Many tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinolines THQ->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often inhibited by tetrahydroquinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel tetrahydroquinoline derivatives as anticancer agents.

Anticancer_Drug_Discovery_Workflow Synthesis THQ Derivative Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Elucidation Apoptosis Apoptosis Assays (e.g., Western Blot) MoA->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MoA->Cell_Cycle Signaling Signaling Pathway Analysis MoA->Signaling In_Vivo In Vivo Efficacy (Animal Models) MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A generalized workflow for the evaluation of tetrahydroquinoline derivatives as potential anticancer agents.

References

Application Notes and Protocols for Suzuki Coupling with 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol and application notes for the Suzuki coupling of 2-chloroquinoline derivatives with various boronic acids. While 2-chloroquinolines can be less reactive than their bromo or iodo counterparts, optimized conditions with appropriate catalysts and ligands can lead to high yields.[1]

Reaction Principle

The Suzuki coupling reaction involves a palladium(0) catalyst to couple an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][3][4][5] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with less reactive substrates like 2-chloroquinolines.[1]

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of 2-chloroquinoline with various arylboronic acids. These conditions are based on established protocols for similar heterocyclic chlorides.[2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2)1,4-Dioxane1101080-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)THF/H₂O901275-85[6]
42-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF100870-80
54-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1101282-92

Experimental Protocols

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (2-5 mol%)[1][2]

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)[1]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 equiv)[1]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)[1]

  • Degassed water (if using an aqueous system)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 2-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[2]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable) via syringe. The typical solvent concentration is around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[2]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-arylquinoline product.[2]

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Reactants: 2-Chloroquinoline Arylboronic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Catalyst Ligand Catalyst_System->Reaction_Setup Base_Solvent Base and Solvent Base_Solvent->Reaction_Setup Heating_Stirring Heating and Stirring (90-120°C, 8-12h) Reaction_Setup->Heating_Stirring Cooling_Filtration Cooling and Filtration Heating_Stirring->Cooling_Filtration Extraction Aqueous Work-up and Extraction Cooling_Filtration->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Final Product: 2-Arylquinoline Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: A schematic overview of the experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans transmetal_label Transmetalation product Ar-Ar' pd2_trans->product red_elim_label Reductive Elimination product->pd0 ar_x Ar-X (2-Chloroquinoline) ar_x->pd0 ar_b Ar'-B(OH)₂ + Base ar_b->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction shows low conversion, ensure all reagents are pure and the reaction is performed under strictly inert conditions to prevent catalyst degradation. Increasing the reaction temperature or time may be beneficial. For unreactive 2-chloroquinolines, switching to a more active catalyst system with a bulky, electron-rich ligand such as SPhos or XPhos is recommended.[1]

  • Side Product Formation: The formation of homocoupled boronic acid (biphenyl formation) can occur in the presence of oxygen. Dehalogenation of the 2-chloroquinoline can also be a competing side reaction. Ensuring a thoroughly deoxygenated reaction mixture can minimize these side products.[1]

  • Protodeboronation: The boronic acid can be protonated and removed from the reaction. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they can be more stable.[1]

By following this detailed protocol and considering the optimization strategies, researchers can successfully perform Suzuki coupling reactions with a variety of 2-chloroquinoline derivatives to synthesize a wide range of valuable compounds.

References

Application Notes and Protocols: 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a valuable and reactive building block for the synthesis of a diverse range of fused heterocyclic compounds. The presence of a nitrile group, a chloro substituent at the 2-position, and a saturated cyclohexane ring provides multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, along with a summary of their potential biological activities, for researchers, scientists, and professionals in drug development.

Data Presentation: Biological Activities of Synthesized Heterocycles

The following tables summarize the reported in vitro anticancer and antimicrobial activities of pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from precursors structurally related to this compound.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[3,4-b]quinolinyl acetamideHeLa (Cervical Cancer)<15[1]
Pyrazolo[3,4-b]quinolinyl acetamideMCF-7 (Breast Cancer)<15[1]
Pyrazolo[3,4-b]quinolinyl acetamideA549 (Lung Cancer)<15[1]
Pyrazolo[3,4-b]quinolinyl acetamideDU-145 (Prostate Cancer)<15[1]
Pyrazolo[3,4-b]pyridineKm-12 (Colon Cancer)0.304[2]
Pyrazolo[3,4-b]pyridineMCF-7 (Breast Cancer)>10[2]
Pyrazolo[3,4-b]pyridineHep G2 (Liver Cancer)0.0158[3]
Pyrazolo[3,4-b]pyridineMCF7 (Breast Cancer)0.0001[3]

Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]quinolinyl acetamideStaphylococcus aureus3.9 - 7.8[1]
Pyrazolo[3,4-b]quinolinyl acetamideBacillus subtilis3.9 - 7.8[1]
Pyrazolo[3,4-b]quinolinyl acetamideEscherichia coli3.9 - 7.8[1]
Pyrazolo[3,4-b]quinolinyl acetamidePseudomonas aeruginosa3.9 - 7.8[1]
Quinoline bearing pyrazole moietyShigella flexneri0.12[4]
Quinoline bearing pyrazole moietyAspergillus clavatus0.49[4]
Quinoline bearing pyrazole moietyCandida albicans0.12[4]
Quinoline bearing pyrazole moietyProteus vulgaris0.98[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]-5,6,7,8-tetrahydroquinoline

This protocol describes the synthesis of a pyrazolo[3,4-b]quinoline derivative through the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Triethylamine

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Water bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • To a solution of this compound (0.002 mol) in absolute ethanol (10 mL), add 80% hydrazine hydrate (5 mL) and a few drops of triethylamine.

  • Reflux the reaction mixture on a water bath for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, distill off the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.

  • Pour the concentrated reaction mixture into cold water.

  • Collect the resulting solid precipitate by filtration using a Buchner funnel.

  • Wash the solid with distilled water and dry it thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: ~80-90%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

This protocol outlines the synthesis of a thieno[2,3-b]quinoline derivative from this compound and ethyl thioglycolate.

Materials:

  • This compound

  • Ethyl thioglycolate

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in DMF (20 mL).

  • Add anhydrous potassium carbonate (0.02 mol) to the solution.

  • To this stirred suspension, add ethyl thioglycolate (0.011 mol) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Expected Yield: ~60-75%

Characterization: The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines from the starting material.

G start This compound reagent1 Hydrazine Hydrate Ethanol, Reflux start->reagent1 Cyclization reagent2 Ethyl Thioglycolate K2CO3, DMF, Heat start->reagent2 Cyclocondensation product1 3-Amino-1H-pyrazolo[3,4-b]- 5,6,7,8-tetrahydroquinoline reagent1->product1 product2 Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b] quinoline-2-carboxylate reagent2->product2 G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrazolo[3,4-b]quinoline Derivative inhibitor->akt Inhibition

References

Application Notes and Protocols for Purity Assessment of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of purity for synthetic compounds is a critical aspect of research and development in the pharmaceutical and chemical industries. Ensuring the identity and purity of a compound is paramount for the validity of biological and chemical studies, as well as for meeting regulatory requirements for drug substances.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] This document provides detailed application notes and protocols for the most common and scientifically established analytical methods used for purity assessment. The International Council for Harmonisation (ICH) guidelines, such as Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Generally, a purity of at least 95% is required for tested compounds.[4]

Key Analytical Methods for Purity Assessment

A variety of analytical techniques are employed to assess the purity of synthetic compounds. The choice of method depends on the physicochemical properties of the compound (e.g., volatility, polarity, thermal stability) and the nature of the potential impurities.[5] Commonly used methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[4][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, particularly for non-volatile and thermally labile compounds.[8][9] It separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[7] Reversed-phase HPLC (RP-HPLC) is the most widely used mode for purity analysis of a broad range of compounds.[10]

Application Note:

HPLC with UV detection is a robust and widely used method for quantifying the purity of synthetic compounds.[11] The percentage purity is typically calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[12] It is essential to develop a stability-indicating method that can separate the main compound from all potential impurities and degradation products.[11] Method validation according to ICH guidelines should be performed to ensure the method is accurate, precise, linear, and specific.[2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the synthetic compound.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of about 1 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection Wavelength: The wavelength should be chosen to maximize the absorbance of the main compound and any potential impurities. A PDA detector allows for the monitoring of multiple wavelengths. For peptides, detection is often at 214 nm.[12]

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[12]

    • Identify and report any impurities present at a level of 0.1% or higher, as recommended by ICH guidelines.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13] This technique is invaluable for both quantifying purity and identifying unknown impurities by providing molecular weight information.[14][15]

Application Note:

LC-MS is particularly useful for assessing the peak purity of the main component in a chromatogram.[11] By analyzing the mass spectrum across a single chromatographic peak, one can determine if it corresponds to a single component or co-eluting species.[16] It is a powerful tool for identifying impurities, especially when reference standards are not available.[13]

Experimental Protocol: LC-MS for Purity and Impurity Identification

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the mass spectrometer.

  • Instrumentation and Conditions:

    • LC System: An HPLC or UHPLC system.

    • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

    • LC Conditions: Similar to the HPLC protocol, but using volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Positive or negative ESI, depending on the analyte.

      • Scan Range: A range that covers the expected molecular weight of the compound and potential impurities (e.g., m/z 100-1000).

      • Capillary Voltage, Cone Voltage, Gas Flow Rates: These parameters should be optimized for the specific compound to achieve maximum sensitivity.

  • Data Analysis:

    • Generate a Total Ion Chromatogram (TIC).

    • Extract ion chromatograms (EICs) for the expected m/z of the main compound and any potential impurities.

    • Examine the mass spectrum of the main peak to confirm its identity ([M+H]+, [M+Na]+, etc.).[13]

    • Examine the mass spectra of impurity peaks to determine their molecular weights, which can help in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the purity assessment of volatile and thermally stable compounds.[5][17] It separates compounds based on their boiling points and polarities, followed by detection and identification by mass spectrometry.[18]

Application Note:

GC-MS is highly effective for identifying and quantifying volatile organic impurities, residual solvents, and by-products in synthetic compounds.[19] Its high sensitivity allows for the detection of trace-level impurities.[18] For non-volatile compounds, derivatization may be required to increase their volatility.[8]

Experimental Protocol: GC-MS for Purity Assessment

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of 1 mg/mL.[17]

    • If necessary, perform derivatization (e.g., silylation) to increase the volatility of the compound.[8]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., DB-5ms, HP-1ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

    • Injector Temperature: Typically 250-280 °C.[17]

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

      • Source Temperature: 230 °C.[17]

      • Scan Range: A range appropriate for the expected fragments (e.g., m/z 40-500).

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to determine the retention times of the main peak and any impurities.

    • Identify the main compound and impurities by comparing their mass spectra to a library (e.g., NIST, Wiley).

    • Quantify the purity based on the relative peak areas in the TIC, assuming similar ionization efficiencies for the compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used for purity assessment without the need for a reference standard of the analyte.[20][21] It provides information on the structure and quantity of the main compound and any proton-containing impurities.[22]

Application Note:

Absolute quantitative 1H NMR (qHNMR) is a powerful and non-destructive method for determining the purity of a compound with high accuracy and precision.[20][23] It is considered an orthogonal technique to chromatography.[21] The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: Quantitative 1H NMR (qNMR) for Purity Assessment

  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the synthetic compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters:

      • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate integration.

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I_analyte and I_std are the integrals of the analyte and standard signals.

      • N_analyte and N_std are the number of protons giving rise to the respective signals.

      • MW_analyte and MW_std are the molecular weights of the analyte and standard.

      • m_analyte and m_std are the masses of the analyte and standard.

      • P_std is the purity of the internal standard.

Elemental Analysis (Combustion Analysis)

Elemental analysis is a classic method that determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., S) in a compound.[7] The experimentally determined percentages are compared to the theoretical values calculated from the compound's molecular formula.[24]

Application Note:

Elemental analysis is a valuable tool for confirming the empirical formula of a new synthetic compound and assessing its purity with respect to inorganic and non-volatile impurities.[25] For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[25][26] However, it is not effective at detecting impurities with similar elemental compositions to the main compound.[20]

Experimental Protocol: Elemental Analysis

  • Sample Preparation:

    • A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.

    • The sample must be free of residual solvents and water, which can be achieved by drying under high vacuum.

  • Instrumentation:

    • An elemental analyzer, which combusts the sample at a high temperature (around 1000 °C) in a stream of oxygen.

  • Analysis:

    • The combustion products (CO2, H2O, N2, etc.) are separated by gas chromatography and quantified by a thermal conductivity detector.

    • The instrument's software calculates the percentage of each element in the original sample.

  • Data Interpretation:

    • Compare the experimental percentages of C, H, N, etc., to the theoretical values calculated for the proposed molecular formula.

    • A good agreement (within ±0.4%) is strong evidence for the compound's identity and high purity.[26]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the described analytical methods for purity assessment.

ParameterHPLC-UVLC-MSGC-MSqNMRElemental Analysis
Principle Separation based on polarity, UV absorbance detection.[8]Separation by LC, mass-to-charge ratio detection.[13]Separation based on volatility, mass-to-charge ratio detection.[8]Signal intensity proportional to the number of atomic nuclei.[7][8]Combustion and quantification of resulting gases.[7]
Best Suited For Non-volatile or thermally unstable compounds.[5]Impurity identification and quantification.[14]Volatile and thermally stable compounds.[5]Absolute purity determination without a specific reference standard.[8]Confirmation of elemental composition.[25]
Limit of Quantitation (LOQ) ng/mL to µg/mL range.[8]pg/mL to ng/mL range.[8]pg/mL to ng/mL range.µg/mL to mg/mL range.[8]mg level sample required.
Precision (%RSD) Typically < 2%Typically < 5%Typically < 10%High precision, often < 2%.[8]High precision, deviation typically < 0.4%.[26]
Accuracy (%Bias) Typically within ±15%.[8]Typically within ±15%.[8]Can be higher than HPLC.High accuracy as it is a primary ratio method.[8]High accuracy, deviation typically < 0.4%.[26]
Impurity Identification Limited to comparison with known standards.[17]Excellent, based on molecular weight.[17]Excellent, based on mass spectral libraries.[17]Possible for structurally related impurities.[17]Not suitable for impurity identification.

Visualizations

General Workflow for Purity Assessment of a Synthetic Compound

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_final Final Evaluation start Synthetic Compound (Crude) initial_char Initial Characterization (e.g., TLC, 1H NMR) start->initial_char purification Purification (e.g., Column Chromatography, Recrystallization) initial_char->purification hplc HPLC / LC-MS (Primary Method) purification->hplc gcms GC-MS (for volatile compounds) purification->gcms qnmr qNMR (Orthogonal Method) hplc->qnmr Orthogonal Check ea Elemental Analysis (Compositional Purity) hplc->ea Compositional Check data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis ea->data_analysis final_report Final Purity Report (>95%?) data_analysis->final_report

Caption: General workflow for the purification and purity assessment of a synthetic compound.

Logical Relationship of Analytical Methods Based on Compound Properties

Method Selection Logic compound Synthetic Compound volatile Volatile & Thermally Stable? compound->volatile hplc HPLC / LC-MS volatile->hplc No gcms GC-MS volatile->gcms Yes polar Polar? rp_hplc Reversed-Phase HPLC polar->rp_hplc Yes np_hplc Normal-Phase HPLC polar->np_hplc No hplc->polar

Caption: Decision tree for selecting a primary chromatographic method based on compound properties.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 5,6,7,8-tetrahydroquinolin-8-amine is a valuable building block in medicinal chemistry and asymmetric catalysis. Its rigid, chiral scaffold is a key feature in various biologically active compounds and serves as a precursor for potent chiral ligands like CAMPY and Me-CAMPY, which are utilized in asymmetric transfer hydrogenation reactions.[1][2][3] The enantiopurity of this amine is critical for its application in stereoselective synthesis and for the pharmacological profile of its derivatives.

This document provides detailed protocols for the large-scale synthesis of enantiomerically enriched 5,6,7,8-tetrahydroquinolin-8-amine, focusing on a robust and scalable chemoenzymatic approach. The primary strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by chemical transformations to yield the desired chiral amine.

Synthetic Strategy Overview

The most common and scalable route to chiral 5,6,7,8-tetrahydroquinolin-8-amine involves a multi-step process, which is initiated with the enzymatic kinetic resolution of the corresponding racemic alcohol. This chemoenzymatic method provides a reliable means to separate the enantiomers with high optical purity.[3] The resolved alcohol is then converted to the target amine via a two-step sequence involving mesylation and azide displacement, followed by reduction.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Conversion to Chiral Amine Racemic_ol (±)-5,6,7,8-Tetrahydroquinolin-8-ol EKR Lipase from Candida antarctica Vinyl Acetate Racemic_ol->EKR Separation Chromatographic Separation EKR->Separation R_OAc (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Separation->R_OAc S_OH (S)-5,6,7,8-Tetrahydroquinolin-8-ol Separation->S_OH R_OAc_hydrolysis Hydrolysis (K2CO3, MeOH) R_OAc->R_OAc_hydrolysis R_OH (R)-5,6,7,8-Tetrahydroquinolin-8-ol R_OAc_hydrolysis->R_OH Azidation 1. MsCl, DMAP 2. NaN3 R_OH->Azidation R_azide (S)-8-Azido-5,6,7,8-tetrahydroquinoline Azidation->R_azide Reduction Reduction (e.g., H2, Pd/C or LiAlH4) R_azide->Reduction R_amine (R)-5,6,7,8-Tetrahydroquinolin-8-amine Reduction->R_amine G cluster_0 Synthesis of Chiral Ligand cluster_1 Catalyst Formation and Application Chiral_Amine Chiral 5,6,7,8-Tetrahydro- quinolin-8-amine CAMPY_Ligand (R)-CAMPY Ligand Chiral_Amine->CAMPY_Ligand Metal_Complex Rh-Cp* Metal Complex CAMPY_Ligand->Metal_Complex Active_Catalyst Active Chiral Catalyst Metal_Complex->Active_Catalyst Asymmetric_Reaction Asymmetric Transfer Hydrogenation of Imines Active_Catalyst->Asymmetric_Reaction Chiral_Product Chiral Alkaloid Precursors Asymmetric_Reaction->Chiral_Product

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The synthesis is presented as a two-step process: (1) a microwave-assisted Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline intermediates, followed by (2) a rapid microwave-assisted hydrolysis to yield the final 2-oxo-3-formyl-1,2-dihydroquinoline products. Detailed experimental protocols, quantitative data, and a process workflow are provided to enable researchers to effectively implement this green chemistry approach in their laboratories.

Introduction

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a formyl group at the C3 position provides a versatile chemical handle for further molecular elaboration, making 2-oxo-3-formyl-1,2-dihydroquinolines valuable building blocks in drug discovery and development. Traditional synthetic routes often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations. The protocols detailed herein leverage microwave energy to significantly expedite the synthesis of this important class of heterocyclic compounds.

Overall Synthesis Workflow

The synthesis proceeds through a two-step reaction sequence starting from readily available acetanilides. The first step is a Vilsmeier-Haack cyclization to generate a 2-chloro-3-formylquinoline intermediate. The second step involves the hydrolysis of the 2-chloro substituent to a 2-oxo group.

G cluster_0 Step 1: Vilsmeier-Haack Reaction (Microwave) cluster_1 Step 2: Hydrolysis (Microwave) Acetanilide Substituted Acetanilide MW_Step1 Microwave Irradiation Acetanilide->MW_Step1 Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->MW_Step1 Intermediate 2-Chloro-3-formylquinoline MW_Step1->Intermediate Cyclization MW_Step2 Microwave Irradiation Intermediate->MW_Step2 Intermediate->MW_Step2 Work-up & Isolation Hydrolysis_Reagents Acetic Acid & Sodium Acetate Hydrolysis_Reagents->MW_Step2 Final_Product 2-Oxo-3-formyl-1,2-dihydroquinoline MW_Step2->Final_Product Hydrolysis

Figure 1: Overall workflow for the microwave-assisted synthesis.

Experimental Protocols

Step 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This procedure details the formation of the quinoline ring system from substituted acetanilides. Microwave irradiation dramatically reduces the reaction time compared to conventional heating, which can take several hours (4-16 hours)[1][2][3].

Materials:

  • Substituted acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Equipment:

  • Microwave reactor equipped with a magnetic stirrer and temperature/pressure sensors

  • Appropriate microwave reaction vessel (e.g., 10 mL or 20 mL)

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, place the substituted acetanilide (1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol).

  • Cool the vessel in an ice bath and slowly add phosphorus oxychloride (POCl₃, 12.0 mmol) dropwise with continuous stirring. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Seal the reaction vessel securely.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture for a period of 2-10 minutes at a constant power of 300-400 W or a set temperature of 90-100°C. Reaction progress can be monitored by TLC.

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully uncap the vessel in a fume hood.

  • Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate of 2-chloro-3-formylquinoline will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from ethyl acetate to afford the pure 2-chloro-3-formylquinoline intermediate.

Table 1: Representative Data for Microwave-Assisted Vilsmeier-Haack Reaction

EntryAcetanilide SubstituentTime (min)Power (W)Yield (%)
1H5-8300~80-85
28-Methyl4-6300~85-90
36-Chloro6-10400~75-80
47-Methoxy4-6300~88-92

Note: Reaction times and yields are indicative and may vary based on the specific substrate and microwave apparatus used. Optimization is recommended.

Step 2: Microwave-Assisted Hydrolysis to 2-Oxo-3-formyl-1,2-dihydroquinolines

This step efficiently converts the 2-chloro intermediate into the final 2-oxo product. The molar ratio of acetic acid to sodium acetate is a critical parameter for selectively obtaining the desired product in high yield[4].

Materials:

  • Substituted 2-chloro-3-formylquinoline

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

Equipment:

  • Microwave reactor

  • Appropriate microwave reaction vessel

  • Beaker

  • Buchner funnel and filter paper

Protocol:

  • Reagent Preparation: In a microwave reaction vessel, add the 2-chloro-3-formylquinoline (1.0 mmol), glacial acetic acid (10 mmol), and anhydrous sodium acetate (2.5 mmol).

  • Seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 320 W for 1.5 to 2.5 minutes[4][5]. The reaction is typically complete within this timeframe.

  • Work-up: After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • A solid precipitate of the 2-oxo-3-formyl-1,2-dihydroquinoline will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry to obtain the final product. Further purification by recrystallization is generally not necessary due to the high purity of the precipitated product.

Table 2: Quantitative Data for Microwave-Assisted Hydrolysis of 2-Chloro-3-formylquinolines

EntryIntermediate SubstituentTime (min)Power (W)Yield (%)Reference
1H2.032094[4]
26-Methyl1.532092[4]
38-Methyl1.532095[4]
46-Chloro2.532090[4]
56-Bromo2.532091[4]
66,8-Dichloro2.532089[4]

Logical Pathway for Synthesis Optimization

The efficiency of the hydrolysis step is highly dependent on the reaction conditions. The following diagram illustrates the logical pathway for optimizing the reaction to favor the desired 2-oxo product over potential side products like pyrano[2,3-b]quinolin-2-ones.

G start 2-Chloro-3-formylquinoline + Acetic Acid + Sodium Acetate mw Microwave Irradiation start->mw condition1 High Acetic Acid : NaOAc ratio (e.g., 4:1) mw->condition1 Optimized Conditions condition2 Low Acetic Acid : NaOAc ratio (e.g., 1:1) mw->condition2 Sub-optimal Conditions product1 High Yield of 2-Oxo-3-formyl-1,2-dihydroquinoline condition1->product1 product2 Formation of Pyrano[2,3-b]quinolin-2-one (Side Product) condition2->product2

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Tetrahydroquinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis of tetrahydroquinoline derivatives, providing potential causes and actionable solutions.

General Issues

???+ question "Q1: My overall yield is consistently low. What are the general factors I should investigate first?"

Method-Specific Issues

???+ question "Q2: I am experiencing low yields in my Povarov reaction. What are the likely causes and how can I fix them?"

???+ question "Q3: My Friedländer annulation is not proceeding to completion or is giving a low yield. What should I check?"

???+ question "Q4: I am having trouble with the catalytic hydrogenation of a quinoline to a tetrahydroquinoline. What are some common pitfalls?"

???+ question "Q5: I am observing poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I improve it?"

???+ question "Q6: I am facing difficulties in purifying my tetrahydroquinoline derivative. What are some common purification issues and solutions?"

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your synthesis.

Table 1: Effect of Lewis Acid Catalyst on the Povarov Reaction [1]

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂Toluene451285
2AlCl₃Toluene451278
3Sc(OTf)₃Toluene451292
4InCl₃Toluene451288
5BF₃·OEt₂Toluene451275

Table 2: Optimization of Friedländer Annulation Conditions

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1p-TsOHNone (neat)1000.595[2]
2IodineEthanolReflux292[2]
3Zr(OTf)₄Ethanol/Water601>88[3]
4SiO₂ nanoparticlesNone (microwave)1000.2593[3]

Table 3: Catalyst Performance in the Hydrogenation of Quinoline

EntryCatalystH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
15 mol% Co(OAc)₂·4H₂O, 50 mol% Zn30701597[4]
2Pd/C (10 mol%)501002495[5]
3RuNi nanoparticles308512>90[6]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Povarov Reaction [1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol), aldehyde (1.0 mmol), and dry solvent (e.g., toluene, 5 mL).

  • Imine Formation (for multi-component): Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cycloaddition: Add the alkene (1.2 mmol) followed by the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 45 °C) and stir for the required time (monitor by TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often deactivated with 1% triethylamine in the eluent) to afford the desired tetrahydroquinoline derivative.

Protocol 2: General Procedure for Friedländer Annulation [2]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture, with or without a solvent, to the desired temperature (e.g., 100 °C) and stir for the appropriate time (monitor by TLC). For microwave-assisted reactions, place the sealed reaction vessel in the microwave reactor and irradiate at the specified temperature and time.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the pure quinoline product.

Protocol 3: General Procedure for Catalytic Hydrogenation of Quinolines [4]

  • Reaction Setup: To a high-pressure autoclave, add the quinoline derivative (1.0 mmol), the catalyst (e.g., 5 mol% Co(OAc)₂·4H₂O and 50 mol% Zn powder), and the solvent (e.g., 3 mL of water).

  • Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 bar). Heat the mixture to the specified temperature (e.g., 70 °C) with vigorous stirring for the required duration (e.g., 15 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired tetrahydroquinoline.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of tetrahydroquinoline derivatives.

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start [label="Start: Povarov Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Aniline + Aldehyde\n+ Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_addition [label="Add Lewis or Brønsted\nAcid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_conditions [label="Set Temperature and\nReaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Tetrahydroquinoline\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reactants; reactants -> catalyst_addition; catalyst_addition -> reaction_conditions; reaction_conditions -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; }

Experimental workflow for the Povarov reaction. digraph "Yield_Influencing_Factors" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

yield [label="Reaction Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

catalyst [label="Catalyst\n(Type, Loading, Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent\n(Polarity, Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere [label="Reaction Atmosphere\n(Inert vs. Air)", fillcolor="#FBBC05", fontcolor="#202124"];

yield -> catalyst [color="#EA4335"]; yield -> solvent [color="#34A853"]; yield -> temperature [color="#FBBC05"]; yield -> reagents [color="#4285F4"]; yield -> atmosphere [color="#5F6368"]; }

Key factors influencing the yield of tetrahydroquinoline synthesis.

References

challenges in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure (R)-5,6,7,8-Tetrahydroquinolin-8-amine on a larger scale?

A1: The most common and effective strategies for the large-scale synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine revolve around the resolution of a racemic mixture. Key methods include:

  • Enzymatic Kinetic Resolution: This technique often employs an enzyme, such as Candida antarctica Lipase B (CaLB), to selectively acylate the (R)-enantiomer from a racemic mixture of 5,6,7,8-Tetrahydroquinolin-8-amine.[1] The resulting (R)-acetamide can then be isolated and hydrolyzed to yield the desired (R)-amine.

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, DKR is utilized. This process combines the enzymatic resolution with an in-situ racemization of the undesired (S)-enantiomer, allowing for a theoretical yield of up to 100%.[1][2]

  • Resolution of Precursors: An alternative approach is the enzymatic resolution of a precursor, such as (±)-5,6,7,8-Tetrahydroquinolin-8-ol. The resolved (R)-alcohol can then be converted to the target (R)-amine in subsequent steps.[3][4]

  • Asymmetric Hydrogenation: While a powerful tool for creating chiral centers, direct asymmetric hydrogenation of the corresponding quinoline to selectively produce the (R)-enantiomer of the 8-amino derivative can be challenging. This method often requires significant catalyst screening and optimization.

Q2: What is a common side product observed during the enzymatic resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline?

A2: A notable side product, especially during extended reaction times in dynamic kinetic resolution processes, is 5,6,7,8-tetrahydroquinolin-8-one.[1] This ketone is formed via an oxidation/hydrolysis pathway and is crucial for the in-situ racemization of the unwanted (S)-amine.[1] However, its formation represents a loss of starting material and can complicate purification.

Q3: How can I improve the yield beyond the 50% limit of classical kinetic resolution?

A3: Exceeding the 50% yield barrier requires implementing a dynamic kinetic resolution (DKR) process.[1][2] This involves finding conditions or a catalyst that can racemize the unreacted (S)-enantiomer in the reaction mixture. One documented approach for 8-amino-5,6,7,8-tetrahydroquinoline involves extended reaction times with CaLB, which facilitates a spontaneous racemization pathway, leading to isolated yields of the (R)-acetamide of over 60%.[1]

Q4: Are there alternatives to column chromatography for purification at scale?

A4: While column chromatography is a versatile purification technique, it can be cumbersome and costly at an industrial scale. For the purification of (R)-5,6,7,8-Tetrahydroquinolin-8-amine or its derivatives, consider the following alternatives:

  • Crystallization: If the desired product or a salt form is crystalline, crystallization can be a highly effective and scalable purification method. This has been successfully applied in the synthesis of related chiral amines.[5]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[6] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[6] The resolved salt is then treated with a base to liberate the enantiomerically pure amine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (ee) 1. Ineffective enzymatic resolution. 2. Racemization of the desired product. 3. Incorrect analytical method.1. Verify enzyme activity and loading. Ensure optimal pH and temperature. 2. Check for harsh reaction or workup conditions (e.g., high temperature, strong acid/base) that could cause racemization. 3. Validate the chiral HPLC or GC method with racemic and, if available, pure enantiomeric standards.
Low Yield (<50% for DKR) 1. Inefficient racemization of the (S)-enantiomer. 2. Product degradation. 3. Formation of side products.1. If using a racemization catalyst, ensure its activity. For spontaneous DKR, longer reaction times may be needed.[1] 2. Analyze crude reaction mixture for degradation products. Consider milder reaction conditions. 3. Identify the main side products (e.g., 5,6,7,8-tetrahydroquinolin-8-one) by LC-MS or GC-MS to understand loss pathways.[1]
Difficult Purification 1. Product is an oil or difficult to crystallize. 2. Presence of closely related impurities.1. Attempt to form a salt (e.g., hydrochloride, tartrate) which may be more crystalline. 2. Re-evaluate the reaction conditions to minimize impurity formation. Consider an alternative purification technique like preparative SFC or forming a solid derivative.
Reaction Stalls or is Sluggish 1. Catalyst deactivation (enzyme or metal). 2. Poor substrate solubility. 3. Insufficient reagent.1. For enzymes, check for inhibitors in the starting material. For metal catalysts, ensure an inert atmosphere if required. 2. Use a co-solvent or screen different solvents to improve solubility. 3. Verify the stoichiometry of all reagents.

Data Summary

Table 1: Comparison of Enzymatic Resolution Methods for 8-Amino-5,6,7,8-tetrahydroquinoline (rac-1)

MethodEnzymeProductYieldEnantiomeric Excess (ee)Reference
Kinetic ResolutionCandida antarctica Lipase B (CaLB)(S)-amine (S)-148%>98%[1]
(R)-acetamide (R)-248%>98%[1]
Dynamic Kinetic Resolution (DKR)Candida antarctica Lipase B (CaLB)(R)-acetamide (R)-2>60%~95%[1]

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution of (±)-8-Amino-5,6,7,8-tetrahydroquinoline

This protocol is adapted from literature procedures for the synthesis of the (R)-acetamide, a precursor to the (R)-amine.[1]

  • Reaction Setup: To a solution of racemic 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate), add Candida antarctica Lipase B (CaLB).

  • Acylation: The ethyl acetate serves as both the solvent and the acylating agent.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) for an extended period (>36 hours). The progress of the reaction and the enantiomeric excess of the remaining amine and formed acetamide should be monitored by chiral HPLC or GC.

  • Workup: After the reaction reaches the desired conversion (typically when the ee of the unreacted amine drops, indicating racemization is occurring), filter to remove the enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture containing the (R)-acetamide and residual amine can be purified by column chromatography or crystallization to isolate the pure (R)-acetamide.

  • Hydrolysis: The purified (R)-acetamide can be hydrolyzed to (R)-5,6,7,8-Tetrahydroquinolin-8-amine using standard acidic or basic hydrolysis conditions known not to cause epimerization.

Visualizations

G Workflow for Dynamic Kinetic Resolution cluster_0 Reaction Vessel cluster_1 In-situ Racemization Loop cluster_2 Downstream Processing rac_amine Racemic Amine (R/S)-1 s_amine (S)-Amine (S)-1 rac_amine->s_amine Selective Acylation (Fast) r_acetamide (R)-Acetamide (R)-2 rac_amine->r_acetamide Selective Acylation (Fast) calb CaLB Enzyme & Ethyl Acetate ketone Ketone Intermediate 3 s_amine->ketone Oxidation/ Hydrolysis cluster_1 cluster_1 s_amine->cluster_1 filtration Filtration (Remove Enzyme) r_acetamide->filtration enamine Enamine Intermediate 4 ketone->enamine Condensation with (S)-1 enamine->rac_amine Hydrolysis purification Purification (Chromatography/ Crystallization) filtration->purification hydrolysis Hydrolysis purification->hydrolysis final_product (R)-Amine (R)-1 hydrolysis->final_product cluster_1->rac_amine

Caption: Workflow for the Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline.

G Troubleshooting Logic for Low Enantiomeric Excess (ee) start Low ee Observed check_hplc Is the chiral HPLC/GC method validated? start->check_hplc validate Validate method with racemic and pure standards. check_hplc->validate No check_conditions Were reaction conditions (temp, time) optimal? check_hplc->check_conditions Yes validate->check_hplc optimize_conditions Optimize temperature and monitor reaction kinetics. check_conditions->optimize_conditions No check_enzyme Is the enzyme active and at correct loading? check_conditions->check_enzyme Yes success Problem Resolved optimize_conditions->success test_enzyme Test enzyme activity on a - small scale. Verify loading. check_enzyme->test_enzyme Uncertain check_workup Are workup/purification conditions too harsh? check_enzyme->check_workup Yes test_enzyme->success modify_workup Use milder conditions (e.g., lower temp, avoid strong acid/base). check_workup->modify_workup Yes check_workup->success No modify_workup->success

Caption: Troubleshooting decision tree for addressing low enantiomeric excess.

References

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The compound is decomposing on the silica gel column.

  • Question: I am attempting to purify my this compound using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives.[1] This is often due to the acidic nature of the silica gel interacting with the basic nitrogen of the quinoline ring. Here are several strategies to mitigate this issue:

    • Deactivate the silica gel: Before packing the column, you can treat the silica gel with a basic solution, such as a mixture of your eluent containing 1-2% triethylamine, and then evaporate the solvent.

    • Use a basic modifier in the mobile phase: Add a small amount of a basic modifier, like 0.1-1% triethylamine or pyridine, to your eluent system.[2] This will neutralize the acidic sites on the silica gel and reduce product decomposition.

    • Switch to a different stationary phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica column.[2]

Issue 2: Low yield after column chromatography.

  • Question: I am experiencing a significant loss of my compound during column chromatography, resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yield after column chromatography can be attributed to several factors:

    • Irreversible adsorption: The basic nature of the tetrahydroquinoline ring can lead to strong, sometimes irreversible, binding to the acidic silica gel.[2]

      • Solution: As mentioned previously, adding a basic modifier like triethylamine to the eluent or using an alternative stationary phase like alumina can prevent this.[2]

    • Compound is too polar to elute: If your chosen mobile phase is not polar enough, your compound may not elute from the column.

      • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still doesn't elute, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[2]

    • Product degradation: As discussed in the first issue, the compound may be degrading on the column.

      • Solution: In addition to deactivating the silica or using a different stationary phase, you can try performing the chromatography at a lower temperature (e.g., in a cold room) and using degassed solvents to minimize potential oxidation.[2]

Issue 3: Product is streaking during Thin Layer Chromatography (TLC) analysis.

  • Question: When I run a TLC of my crude product, the spot corresponding to my desired compound is streaking. What does this indicate and how can I fix it?

  • Answer: Streaking on a TLC plate is a strong indicator of strong interactions between your compound and the stationary phase, which is also a sign that you will encounter problems with column chromatography on silica gel.[2] This is common for basic compounds like quinoline derivatives.

    • Solution: To get well-defined spots on your TLC, add a small amount of a basic modifier (e.g., 1% triethylamine) to your developing solvent. This will give you a better indication of the true Rf value of your compound and help you to develop a suitable solvent system for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for this compound?

A1: Based on the properties of similar compounds, the following techniques are recommended as starting points:

  • Column Chromatography: This is a versatile technique for purifying organic compounds. For this compound, it is advisable to use a modified approach to account for its basicity.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For related compounds, ethanol has been used for recrystallization.[3]

  • Vacuum Distillation: For tetrahydroquinoline derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4][5]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a good separation between your desired compound and any impurities.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of around 0.3-0.5. As mentioned in the troubleshooting guide, be sure to add a small amount of triethylamine to your TLC solvent to prevent streaking.

  • Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A list of common solvents in order of increasing polarity is: hexane < toluene < dichloromethane < ethyl acetate < acetone < methanol.

Q3: My compound is sensitive to air and light. What precautions should I take during purification?

A3: Some quinoline derivatives can be unstable.[2][6] If you suspect your compound is sensitive to air or light, take the following precautions:

  • Work under an inert atmosphere: Perform all purification steps under a nitrogen or argon atmosphere.[2]

  • Use degassed solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas through them before use.[2]

  • Protect from light: Wrap your flasks and columns in aluminum foil to prevent photodegradation.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica gel (with modifications), Neutral Alumina, or Basic AluminaTo mitigate decomposition and irreversible adsorption of the basic compound.[1][2]
Mobile Phase Modifier 0.1 - 1% Triethylamine or PyridineTo neutralize acidic sites on the stationary phase.[2]
Initial Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a less polar mixture and gradually increase polarity based on TLC.
Monitoring Thin Layer Chromatography (TLC)To identify fractions containing the pure product.

Table 2: Potential Solvents for Recrystallization

SolventProperties to Consider
Ethanol Has been used for recrystallizing similar quinoline derivatives.[3]
Isopropanol A common solvent for recrystallization.
Acetonitrile Another potential solvent for nitrogen-containing heterocycles.
Toluene A non-polar option that may be suitable.
Hexane/Ethyl Acetate Mixture A solvent pair can be used to achieve the desired solubility profile.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen starting eluent (e.g., hexane with 1% triethylamine).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent as needed to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude_product Crude Product dissolve Dissolve in Minimum Eluent crude_product->dissolve recrystallization Recrystallization crude_product->recrystallization load_column Load onto Column dissolve->load_column elute Elute with Solvent Gradient (+ Triethylamine) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product recrystallization->pure_product alternative_path Alternative Purification

Caption: A general workflow for the purification of this compound.

Troubleshooting_Guide Troubleshooting Purification Issues start Purification Issue decomposition Decomposition on Column? start->decomposition low_yield Low Yield? start->low_yield streaking_tlc Streaking on TLC? start->streaking_tlc decomposition->low_yield No add_base Add Triethylamine to Eluent decomposition->add_base Yes change_stationary_phase Use Alumina or Amine-Silica decomposition->change_stationary_phase Yes low_yield->streaking_tlc No low_yield->add_base Yes (Adsorption) increase_polarity Increase Eluent Polarity low_yield->increase_polarity Yes (Polarity) check_for_degradation Assess for Degradation low_yield->check_for_degradation Yes (Degradation) add_base_tlc Add Triethylamine to TLC Solvent streaking_tlc->add_base_tlc Yes

Caption: A decision tree for troubleshooting common purification problems.

References

common side reactions in quinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during various quinoline synthesis methods.

General Troubleshooting and FAQs

Q1: What are some general strategies to minimize side product formation across different quinoline synthesis methods?

A3: Several general strategies can be broadly applied to improve the outcome of quinoline syntheses. Careful control of reaction temperature is critical, as higher temperatures often accelerate undesired side reactions like polymerization and tar formation. The choice of catalyst is also vital; switching to a milder or more selective catalyst can prevent harsh conditions that lead to byproducts. Ensuring the purity of starting materials is a crucial step to prevent impurities from participating in or catalyzing side reactions. Finally, the method and timing of reagent addition can significantly impact the reaction's course; for instance, slow or portion-wise addition of a reactive intermediate can maintain its low concentration, thereby suppressing self-condensation or polymerization.

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key to improving both yield and purity. This includes systematic adjustments of temperature, reaction time, and the stoichiometry of reactants. The selection of an appropriate solvent and catalyst system is also critical. For purification, techniques such as steam distillation are highly effective for separating volatile quinolines from non-volatile tars, particularly in Skraup and Doebner-von Miller syntheses. Recrystallization and column chromatography are essential for removing more closely related impurities and isolating the desired product in high purity.

Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis is a classic and effective method for preparing quinolines but is notoriously exothermic and prone to side reactions.

FAQs

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a common and serious challenge. To control the reaction rate and prevent a dangerous runaway reaction, the following measures are recommended:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and effective method to make the reaction less violent.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent exotherm.[1] Boric acid can also be used as a moderating agent.[3]

  • Controlled Reagent Addition: The order of addition is critical. Sulfuric acid should be added slowly and with efficient cooling after the other reactants have been mixed.[1]

  • Efficient Stirring and Heating: Good agitation helps to dissipate heat and prevent localized hotspots.[1] The mixture should be heated gently to initiate the reaction. Once boiling begins, the external heat source should be removed, as the reaction's own exotherm should be sufficient to maintain reflux for a period.[1][4]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a frequent side reaction due to the harsh acidic and high-temperature conditions, which cause the polymerization of acrolein (formed from the dehydration of glycerol) and other reaction intermediates.[1]

  • Moderation: Using a moderator like ferrous sulfate helps control the reaction's vigor, which in turn reduces charring and tar formation.[1]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]

  • Purification: The most effective method to separate the desired quinoline from the tarry residue is steam distillation.[1] The crude, alkaline reaction mixture is subjected to steam, which carries over the volatile quinoline, leaving the non-volatile tar behind.

Quantitative Data: Skraup Synthesis Yields

The yield of the Skraup synthesis can be influenced by the choice of substrate and oxidizing agent.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91%Organic Syntheses, 1941
6-NitrocoumarinArsenic Pentoxide3H-pyrano[3,2-f]quinoline-3-one14%ResearchGate
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline~100%ResearchGate

Table 1: Reported yields for the Skraup synthesis with various substrates and oxidizing agents.[3]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses and incorporates ferrous sulfate as a moderator.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and nitrobenzene.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.

  • Acid Addition: Slowly and with vigorous stirring and external cooling, add concentrated sulfuric acid to the mixture.

  • Initiation: Gently heat the mixture with a heating mantle or oil bath.

  • Exothermic Phase: Once the reaction begins to boil vigorously, immediately remove the external heat source. The heat of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, cool the flask with a wet towel.

  • Completion: After the initial exotherm has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Workup: Allow the mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Set up for steam distillation. Distill the quinoline from the tarry residue. The quinoline will co-distill with water. Separate the quinoline layer from the aqueous distillate, dry it over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.[3]

Visualization: Skraup Synthesis Troubleshooting Workflow

G Skraup Synthesis Troubleshooting Workflow start Start Skraup Synthesis issue Problem Encountered start->issue violent_rxn Violent / Runaway Reaction issue->violent_rxn Exotherm? tar Excessive Tar Formation issue->tar Byproduct? low_yield Low Yield issue->low_yield Result? sol_violent Solution: 1. Add FeSO4 moderator. 2. Slow H2SO4 addition with cooling. 3. Ensure efficient stirring. violent_rxn->sol_violent sol_tar Solution: 1. Use FeSO4 moderator. 2. Control temperature carefully. 3. Purify via steam distillation. tar->sol_tar sol_yield Solution: 1. Ensure complete reaction (reflux time). 2. Check starting material purity. 3. Optimize workup/purification. low_yield->sol_yield end Successful Synthesis sol_violent->end sol_tar->end sol_yield->end

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

Doebner-von Miller Synthesis: Troubleshooting Guide

This variation of the Skraup synthesis uses α,β-unsaturated carbonyl compounds and is also susceptible to side reactions, primarily polymerization.

FAQs

Q1: My Doebner-von Miller reaction is giving a low yield and a large amount of polymeric material. How can I prevent this?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is the most significant side reaction, especially under strong acid catalysis.[5] To mitigate this:

  • Biphasic Reaction Medium: A highly effective strategy is to use a biphasic solvent system (e.g., HCl/toluene). This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization primarily occurs. This can drastically reduce polymerization and increase the yield.[5][6]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, disfavoring self-polymerization.[6]

  • Temperature Control: Overheating promotes polymerization. It is important to maintain an optimal temperature that favors the desired condensation and cyclization over competing side reactions.[6]

Q2: How can I influence the regioselectivity of the Doebner-von Miller reaction?

A2: The standard Doebner-von Miller reaction typically yields 2-substituted or 2,4-disubstituted quinolines. Achieving alternative substitution patterns often requires modifying the reactants. For instance, to favor the formation of a 4-substituted quinoline, one can use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This modification promotes a 1,2-addition mechanism, leading to a reversal of the typical regioselectivity.[6]

Experimental Protocol: High-Yield Doebner-von Miller Synthesis in a Biphasic System

This protocol incorporates a biphasic medium to minimize polymerization.

Materials:

  • Aniline (or substituted aniline)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated Hydrochloric Acid

  • Toluene

  • Lewis acid catalyst (optional, e.g., Zinc Chloride)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the aniline in a mixture of concentrated hydrochloric acid and toluene.

  • Reactant Addition: Heat the aniline solution to reflux. From the dropping funnel, add the α,β-unsaturated carbonyl compound dropwise over several hours. The slow addition is crucial to prevent a buildup of the carbonyl compound in the reaction mixture.

  • Reaction: Continue to heat the reaction mixture under reflux for the required time (typically several hours), monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully make the mixture strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or fresh toluene).

  • Purification: Combine all organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Visualization: Competing Pathways in Doebner-von Miller Synthesis

G Competing Pathways in Doebner-von Miller Synthesis reactants Aniline + α,β-Unsaturated Carbonyl (in Acid) path_desired Desired Pathway: Michael Addition -> Cyclization -> Oxidation reactants->path_desired Controlled Conditions (Low [Carbonyl]) path_side Side Pathway: Acid-Catalyzed Polymerization reactants->path_side Harsh Conditions (High [Carbonyl]) product Quinoline Product path_desired->product polymer Polymeric Byproduct / Tar path_side->polymer

Caption: Competing pathways leading to product and byproduct formation in the Doebner-von Miller reaction.

Combes Synthesis: Troubleshooting Guide

The primary challenge in the Combes synthesis is controlling regioselectivity when using unsymmetrical β-diketones.

FAQs

Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: Regioselectivity in the Combes synthesis is governed by a complex interplay of steric and electronic factors of both the aniline and the β-diketone.[7] The acid-catalyzed cyclization is the rate-determining step, and its pathway can be influenced as follows:

  • Steric Effects: Bulky substituents on one side of the β-diketone will generally favor cyclization at the less sterically hindered carbonyl group.[7] Similarly, bulky groups on the aniline can influence the preferred conformation of the enamine intermediate, directing the cyclization.

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions. Electron-donating groups on the aniline can activate one ortho position over another, directing the ring closure. Conversely, electron-withdrawing groups can deactivate the ring.

  • Catalyst Choice: The acid catalyst can also play a role. While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been shown to alter the ratio of regioisomers formed.[7]

Quantitative Data: Factors Influencing Regioselectivity in Combes Synthesis

A study by Sloop on trifluoromethyl-β-diketones provides insight into directing regioselectivity.

Aniline Substituentβ-Diketone R Group (Bulk)Major RegioisomerRationale
Methoxy (EDG)Increased Bulk2-CF₃-quinolineMethoxy group directs cyclization, enhanced by steric hindrance from bulky R.
Chloro / Fluoro (EWG)Varied4-CF₃-quinolineElectronic deactivation by halogens favors cyclization at the alternative site.

Table 2: Influence of substituents on the regiochemical outcome in a modified Combes synthesis.[7]

Experimental Protocol: Regioselective Combes Synthesis

This protocol provides a general framework; specific conditions must be optimized based on the substrates.

Materials:

  • Substituted Aniline

  • Unsymmetrical β-Diketone

  • Acid Catalyst (e.g., Concentrated H₂SO₄ or Polyphosphoric Acid)

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline and the β-diketone. The mixture can be stirred at room temperature or gently heated to form the enamine intermediate. An exothermic reaction may occur.

  • Cyclization: Cool the mixture in an ice bath. Slowly and with careful stirring, add the acid catalyst (e.g., concentrated sulfuric acid).

  • Reaction: Gently heat the reaction mixture for a specified period to effect the cyclization and dehydration. Monitor the reaction by TLC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Purification: The crude product should be purified by recrystallization or column chromatography to separate any regioisomers formed.

Friedländer Synthesis: Troubleshooting Guide

The Friedländer synthesis is a versatile method, but it is often plagued by the self-condensation of the ketone reactant.

FAQs

Q1: My Friedländer synthesis is producing a low yield of the desired quinoline and a significant amount of byproduct from aldol condensation. How can I prevent this?

A1: The self-condensation of the ketone (an aldol condensation) is a major competing side reaction, particularly under basic conditions.[8] Several strategies can be employed to suppress this pathway:

  • Catalyst Choice: Switching from a base catalyst (e.g., KOH, NaOH) to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) can often suppress the base-catalyzed aldol side reaction.[9]

  • Use of an Imine Analog: To completely avoid conditions that promote aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[8]

  • Milder Conditions: The use of modern catalysts, such as those based on gold, can allow the reaction to proceed under milder conditions and lower temperatures, which minimizes the rate of the aldol self-condensation.[8]

  • Domino Reaction: A one-pot procedure starting from an o-nitroarylcarbonyl compound can be effective. The nitro group is reduced in situ (e.g., with iron powder and HCl) to the amine, which then immediately undergoes the Friedländer condensation. This can provide high yields by keeping the concentration of the reactive amine low at any given time.

Quantitative Data: Catalyst Comparison for Friedländer Synthesis

While specific comparative yields for minimizing aldol side products are highly substrate-dependent, the choice of catalyst is a key parameter.

Catalyst TypeTypical ConditionsEffect on Aldol Side Reaction
Base (KOH, NaOH)Reflux in alcoholPromotes aldol self-condensation of the ketone reactant.
Acid (p-TsOH, TFA)Reflux in solventGenerally suppresses base-catalyzed aldol condensation.
Lewis Acid (I₂, Nd(NO₃)₃)Heat, often solvent-freeCan be highly efficient and may reduce side reactions.
Gold CatalystMilder temperatureAllows reaction at lower temperatures, minimizing side reactions.

Table 3: Qualitative comparison of catalyst types for the Friedländer synthesis.[8][9]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

This protocol uses p-toluenesulfonic acid to minimize base-catalyzed side reactions.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Ketone with an α-methylene group

  • p-Toluenesulfonic acid (p-TsOH)

  • Solvent (e.g., Toluene or Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the ketone (1.1-1.5 mmol), and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Reaction: Add the solvent (e.g., toluene) and heat the mixture to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Visualization: Friedländer Synthesis Reaction Mechanisms

G Alternative Mechanisms in Friedländer Synthesis cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First A1 Reactants A2 Aldol Adduct A1->A2 Aldol Condensation (Rate-Limiting) A3 Enone Intermediate A2->A3 - H2O A4 Quinoline A3->A4 Cyclization - H2O B1 Reactants B2 Schiff Base B1->B2 Imine Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol Reaction B4 Quinoline B3->B4 - H2O

Caption: The two primary mechanistic pathways proposed for the Friedländer synthesis.[9]

References

Technical Support Center: Overcoming Poor Solubility of Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides practical solutions and answers to frequently asked questions (FAQs) concerning the poor aqueous solubility of tetrahydroquinoline (THQ) compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my tetrahydroquinoline (THQ) derivatives have poor water solubility?

A1: The limited aqueous solubility of many tetrahydroquinoline derivatives is primarily due to their molecular structure. The core of a THQ is a bicyclic system that is largely hydrophobic. Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can impede solvation by water molecules. The types and locations of substituents on the THQ ring are also critical; lipophilic groups can markedly reduce water solubility.[1]

Q2: What are the primary strategies to improve the solubility of my THQ compound?

A2: There are several effective methods to enhance the solubility of THQ compounds, which can be grouped into physical and chemical modifications.[2] Key strategies include:

  • pH Adjustment: Since THQs are typically weak bases, lowering the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1][3][4][5]

  • Co-solvency: Adding a water-miscible organic solvent can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][6][7][8]

  • Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent or by forming micelles that encapsulate the hydrophobic drug.[9][10][11]

  • Complexation with Cyclodextrins: The hydrophobic THQ molecule can be encapsulated within the internal cavity of a cyclodextrin, which has a hydrophilic exterior, increasing its apparent water solubility.[6][12][13]

  • Solid Dispersion: Dispersing the THQ compound within a hydrophilic polymer matrix at a molecular level enhances its wettability and dissolution rate.[1][6][14][15]

Troubleshooting Guides

Issue 1: My THQ compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This common problem, known as "precipitation upon dilution," happens when a compound that is stable in a high concentration of an organic solvent like DMSO is quickly moved into an aqueous environment where its solubility is much lower.[16]

Possible CausesRecommended Solutions
Rapid Solvent Shift Decrease the final concentration of your compound in the assay. Perform a serial dilution to lessen the solvent shock.
Low Intrinsic Solubility Incorporate a solubility-enhancing excipient into your aqueous buffer. Common choices include cyclodextrins (e.g., HP-β-CD), co-solvents (e.g., ethanol, PEG 400), or non-ionic surfactants (e.g., Tween® 80).[6][10][11]
Buffer Incompatibility Ensure the pH of your buffer is compatible with your compound. Since THQs are weak bases, a slightly acidic pH may improve solubility.[3][4][5] Verify that buffer salts are not causing the compound to "salt out."
Issue 2: Adjusting the pH of my solution does not sufficiently improve solubility.
Possible CausesRecommended Solutions
Compound's pKa is Far from Buffer pH Determine the pKa of your THQ derivative. Adjust the buffer pH to be at least 1-2 units below the pKa to ensure the compound is predominantly in its ionized, more soluble form.[9][17]
"Salting Out" Effect At high concentrations, some buffer salts can reduce the solubility of your compound.[1] Try using the lowest effective buffer concentration or test a buffer with a different counter-ion.
Limited Salt Solubility The salt formed may itself have limited solubility. In this situation, another solubility enhancement method, such as using co-solvents or cyclodextrins, may be needed in addition to or as a replacement for pH adjustment.[1][18]
Issue 3: My attempt to create a solid dispersion resulted in a product with poor dissolution.
Possible CausesRecommended Solutions
Poor Miscibility The THQ compound and the polymer carrier may not be fully miscible, leading to the formation of drug crystals instead of a molecular dispersion.[14] Screen various polymers (e.g., PVP, HPMC, Soluplus®) to find a compatible carrier.[15][19]
Recrystallization The amorphous state is thermodynamically unstable and can recrystallize over time, particularly with exposure to heat and humidity.[1] Store the solid dispersion in a desiccator and perform stability tests to monitor its physical state.
Poor Wettability Even when dispersed in a hydrophilic carrier, the formulation might not wet efficiently. Adding a small amount of a surfactant can enhance wettability.[1][14]

Quantitative Data Summary

The effectiveness of different solubilization techniques can be compared quantitatively. The following table provides a general comparison of solubility enhancement for poorly soluble drugs using various methods.

TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 to 1,000-foldOnly for ionizable compounds; risk of precipitation in vivo.[18]
Co-solvents 10 to 500-foldPotential for precipitation upon dilution; toxicity of some solvents.[7][18]
Cyclodextrins 10 to 5,000-foldStoichiometry of complexation is crucial; can be limited by the amount of cyclodextrin used.[18][20]
Solid Dispersions 10 to 10,000-foldPhysical stability can be a challenge; requires careful selection of carrier.[14][21]
Particle Size Reduction 2 to 10-foldMainly affects dissolution rate, not equilibrium solubility.[10][11]

Experimental Protocols & Methodologies

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines the preparation of a THQ-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • Tetrahydroquinoline (THQ) derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of the THQ derivative to each HP-β-CD solution.

  • Stir the suspensions vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspensions to settle.

  • Filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • Analyze the concentration of the dissolved THQ derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved THQ derivative against the concentration of HP-β-CD to determine the extent of solubility enhancement and the complexation efficiency.[22]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[19][21]

Materials:

  • Tetrahydroquinoline (THQ) derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh the THQ derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).

  • Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Further dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[21]

  • The resulting solid dispersion can be crushed, pulverized, and sieved to obtain a fine powder.

  • Characterize the solid dispersion using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to confirm the amorphous nature of the drug.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug in an appropriate aqueous medium.

Visualizations

Troubleshooting_Workflow start Poor THQ Solubility in Aqueous Media check_ionizable Is the THQ compound ionizable (weak base)? start->check_ionizable ph_adjust Adjust pH to 1-2 units below compound pKa check_ionizable->ph_adjust Yes consider_other Consider Alternative or Combined Strategies check_ionizable->consider_other No solubility_ok1 Solubility Improved? ph_adjust->solubility_ok1 solubility_ok1->consider_other No end Optimized Formulation solubility_ok1->end Yes cosolvency Try Co-solvents (e.g., PEG, Ethanol) consider_other->cosolvency cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) consider_other->cyclodextrin solid_dispersion Prepare Solid Dispersion (e.g., with PVP, HPMC) consider_other->solid_dispersion solubility_ok2 Solubility Improved? cosolvency->solubility_ok2 cyclodextrin->solubility_ok2 solid_dispersion->solubility_ok2 solubility_ok2->end Yes combine_methods Combine Methods (e.g., pH + Co-solvent) solubility_ok2->combine_methods No combine_methods->end

Caption: Decision workflow for selecting a THQ solubility enhancement strategy.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation THQ Poorly Soluble THQ Molecule (Hydrophobic) insoluble Precipitation/ Low Dissolution THQ->insoluble water1 Aqueous Medium water1->insoluble soluble Enhanced Solubility & Dissolution CD Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble THQ-CD Inclusion Complex Complex->soluble water2 Aqueous Medium

Caption: Mechanism of cyclodextrin complexation for enhancing solubility.

References

stability issues of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile under various experimental conditions. The information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is located. This reactivity is particularly pronounced under acidic and basic conditions, potentially leading to the formation of degradation products. The electron-deficient nature of the pyridine ring in the quinoline scaffold activates the C2 position for nucleophilic attack.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the chloro group at the 2-position can undergo hydrolysis, leading to the formation of the corresponding quinolone derivative, 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[1][2] The reaction is often catalyzed by the acid, which protonates the quinoline nitrogen, further activating the ring for nucleophilic attack by water.

Q3: What can I expect to happen to the compound under basic conditions?

A3: In the presence of strong bases, this compound can react with nucleophiles present in the reaction mixture. For instance, if hydroxide ions are present, it can lead to the formation of the 2-hydroxy derivative, similar to the acidic hydrolysis product. If other nucleophiles, such as amines or alkoxides, are present, they can displace the chloride to form the corresponding 2-substituted quinolines.[3][4] Strong bases might also promote other side reactions or decomposition, especially at elevated temperatures.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from strong acids, bases, and reactive nucleophiles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peak in LC-MS/NMR analysis after reaction in acidic media. Hydrolysis of the 2-chloro group to a 2-hydroxy group.[1][2]- Minimize the exposure time to strong acidic conditions. - Consider using milder acidic catalysts or running the reaction at a lower temperature. - If possible, use non-aqueous acidic conditions.
Formation of multiple byproducts in a reaction under basic conditions. - Reaction with the base (e.g., hydroxide). - Reaction with other nucleophiles in the mixture. - Base-induced decomposition of the starting material or product.[3]- Use the mildest effective base for your transformation. - Control the stoichiometry of the base and nucleophile carefully. - Optimize the reaction temperature; lower temperatures may increase selectivity. - Switch to a non-nucleophilic base if the base itself is reacting.
Low yield or incomplete conversion in a nucleophilic substitution reaction. - Insufficient reactivity of the nucleophile. - Inappropriate solvent choice. - Suboptimal reaction temperature.- For neutral nucleophiles like amines, consider adding a non-nucleophilic base to generate the more reactive conjugate base.[3] - Use polar aprotic solvents like DMF or DMSO to enhance the reactivity of anionic nucleophiles.[3] - Gradually increase the reaction temperature while monitoring for byproduct formation.
Discoloration of the compound upon storage or in solution. Potential slow degradation or polymerization.- Ensure the compound is stored under the recommended inert and dry conditions. - Prepare solutions fresh before use whenever possible. - If a solution needs to be stored, keep it at a low temperature and protected from light.

Data on Potential Degradation Products

The following table summarizes the expected degradation products of this compound under different conditions.

Condition Potential Degradation Pathway Major Degradation Product Molecular Weight ( g/mol )
Aqueous Acid (e.g., HCl) Hydrolysis2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile174.19
Aqueous Base (e.g., NaOH) Nucleophilic Substitution2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile174.19
Alcoholic Base (e.g., NaOMe in MeOH) Nucleophilic Substitution2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile188.22
Amine (e.g., R-NH2) Nucleophilic Substitution2-(Alkyl/Aryl)amino-5,6,7,8-tetrahydroquinoline-3-carbonitrileVaries with R-group

Experimental Protocols

Protocol 1: Monitoring Stability under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Acidic Solution Preparation: Prepare a 1 M solution of hydrochloric acid in water.

  • Incubation: To 1 mL of the acidic solution, add 10 µL of the stock solution. Incubate the mixture at room temperature.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution). Analyze the sample by LC-MS to monitor the disappearance of the starting material and the appearance of the hydrolysis product (m/z for [M+H]⁺ ≈ 175.09).

Protocol 2: Evaluating Reactivity with a Nucleophile under Basic Conditions

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in a polar aprotic solvent (e.g., 5 mL of DMF).

  • Addition of Nucleophile and Base: Add the desired nucleophile (e.g., benzylamine, 1.1 mmol) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Purify the product by column chromatography and characterize it by NMR and mass spectrometry to confirm the structure of the 2-substituted product.

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile A->B H₂O / H⁺ C This compound D 2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile C->D OH⁻ E 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile C->E RO⁻ F 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile C->F RNH₂

Caption: Potential degradation pathways under acidic and basic conditions.

experimental_workflow start Start: Stability/Reactivity Study prep_sm Prepare Stock Solution of This compound start->prep_sm condition Select Condition: Acidic or Basic/Nucleophilic prep_sm->condition acid_setup Incubate with Acidic Solution condition->acid_setup Acidic base_setup Set up Reaction with Nucleophile and Base condition->base_setup Basic acid_monitor Time-Point Sampling acid_setup->acid_monitor base_monitor Monitor by TLC/LC-MS base_setup->base_monitor analysis LC-MS Analysis of Aliquots acid_monitor->analysis workup Reaction Work-up and Purification base_monitor->workup end End: Determine Stability/Product analysis->end characterization Characterize Products (NMR, MS) workup->characterization characterization->end

References

Technical Support Center: Troubleshooting Failed Reductive Amination of Formyl Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reductive amination of formyl quinolines. The following information is designed to help you diagnose and resolve common problems in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am performing a reductive amination with a formyl quinoline and a primary/secondary amine, but I am observing very low to no yield of my desired product. What are the potential causes and solutions?

Answer:

Low or non-existent yield in the reductive amination of formyl quinolines can stem from several factors, primarily related to imine formation and the subsequent reduction step. Here are the most common causes and troubleshooting strategies:

  • Inefficient Imine Formation: The reaction proceeds through an intermediate imine (or iminium ion), and its formation is crucial for the success of the reaction.[1][2]

    • Solution:

      • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by techniques like TLC or NMR.[3] The disappearance of the aldehyde starting material is a good indicator.

      • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[3]

      • Water Removal: Imine formation is a reversible reaction that produces water.[2] Removing water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus).

  • Decomposition of Starting Materials or Product: Quinolines can sometimes be sensitive to strongly acidic or basic conditions.

    • Solution:

      • pH Control: Maintain a neutral to weakly acidic pH (typically 4-6) to facilitate imine formation without causing degradation.

      • Temperature Control: Avoid excessively high temperatures, which can lead to side reactions and decomposition.

  • Incorrect Choice or Quality of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Solution:

      • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations as it is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride.[1] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly at mildly acidic pH.[3]

      • Check Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.

Issue 2: Presence of Unreacted Starting Materials

Question: My reaction mixture shows a significant amount of unreacted formyl quinoline and/or amine. What should I do?

Answer:

The presence of unreacted starting materials usually points to incomplete imine formation or insufficient reduction.

  • Incomplete Imine Formation: As discussed in Issue 1, ensure the conditions are favorable for imine formation.

    • Solution:

      • Pre-formation of the Imine: Consider a two-step procedure where you first form the imine by stirring the formyl quinoline and amine together (with or without a catalyst and water removal) and then add the reducing agent.[3][4]

      • Increase Reaction Time for Imine Formation: Allow more time for the imine to form before adding the reducing agent.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution:

      • Optimize Stoichiometry: While a slight excess of the reducing agent is often used, a large excess should be avoided.[1] Try increasing the equivalents of the reducing agent incrementally.

  • Reaction Time/Temperature: The reaction may not have proceeded to completion.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting materials are consumed.

      • Optimize Temperature: While high temperatures can be detrimental, slightly elevated temperatures may be necessary to drive the reaction to completion.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

Common side products in reductive amination include the alcohol from aldehyde reduction and over-alkylation of the amine.

  • Reduction of the Formyl Quinoline: The reducing agent can directly reduce the aldehyde to the corresponding alcohol.

    • Solution:

      • Choice of Reducing Agent: Use a milder reducing agent like STAB or NaBH₃CN, which are more selective for the imine/iminium ion.[1][3]

      • One-Pot vs. Two-Step: In a one-pot reaction, the relative rates of imine formation and aldehyde reduction are key. If aldehyde reduction is problematic, pre-forming the imine before adding the reducing agent is a good strategy.[3]

  • Over-Alkylation: If a primary amine is used, the resulting secondary amine can react further with the formyl quinoline to form a tertiary amine.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the secondary amine product.

      • Stepwise Procedure: A stepwise procedure involving imine formation followed by reduction can sometimes offer better control.[4]

  • Homocoupling of the Amine: In some cases, particularly with primary amines, self-condensation can occur.

    • Solution:

      • Controlled Addition: Add the formyl quinoline slowly to a solution of the amine to maintain a high concentration of the desired amine nucleophile.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my final amine product. What are some effective purification strategies for quinoline derivatives?

Answer:

Purification of basic quinoline derivatives can be challenging.

  • Co-elution of Product and Unreacted Amine: The product and starting amine may have similar polarities.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

      • Salt Formation and Crystallization: Quinoline derivatives can often be precipitated as crystalline salts (e.g., hydrochloride or picrate salts), which can be an effective purification method.[5] The free base can then be regenerated.[5]

  • Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive amine products.

    • Solution:

      • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before performing column chromatography. A common practice is to use a solvent system containing a small percentage (e.g., 1%) of triethylamine.

      • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral).

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Weakly AcidicMild and selective for imines/iminiums over aldehydes; good for one-pot reactions.[4]Can be moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Acidic (pH 3-6)Selective for imines at acidic pH.[3]Highly toxic (releases HCN at low pH).
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Neutral to BasicInexpensive and readily available.Less selective; can readily reduce aldehydes.[1][3]
Catalytic Hydrogenation (H₂/Catalyst)Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Neutral"Green" reducing agent; high atom economy.[1]May require specialized equipment (hydrogenator); potential for over-reduction of the quinoline ring.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the formyl quinoline (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by crystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

  • Imine Formation: Dissolve the formyl quinoline (1.0 eq) and the amine (1.0-1.2 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH). Stir the mixture at room temperature. The addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. Monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding water or dilute acid. Remove the organic solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Protocol 1.

Mandatory Visualizations

Reductive_Amination_Pathway Start Formyl Quinoline + Amine (R-NH2) Imine_Formation Imine Formation (+ H2O) Start->Imine_Formation Side_Reaction Aldehyde Reduction (e.g., NaBH4) Start->Side_Reaction Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., STAB) Imine->Reduction Product Amine Product Reduction->Product Alcohol Alcohol Byproduct Side_Reaction->Alcohol

Caption: Reductive amination reaction pathway and a potential side reaction.

Experimental_Workflow A 1. Mix Formyl Quinoline and Amine in Solvent B 2. Optional: Add Acid Catalyst and/or Dehydrating Agent A->B C 3. Monitor Imine Formation (TLC/NMR) B->C D 4. Add Reducing Agent (e.g., STAB) C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Aqueous Work-up (Quench, Extract, Dry) E->F G 7. Purify Product (Chromatography/Crystallization) F->G

Caption: General experimental workflow for reductive amination.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Imine Monitor Imine Formation Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Add_Catalyst Add Acid Catalyst Remove Water Imine_OK->Add_Catalyst No Check_Reduction Check Reducing Agent (Quality & Equivalents) Imine_OK->Check_Reduction Yes Add_Catalyst->Check_Imine Side_Products Side Products Observed? Check_Reduction->Side_Products Aldehyde_Reduction Alcohol Byproduct? Side_Products->Aldehyde_Reduction Yes Success Reaction Optimized Side_Products->Success No Use_Milder_Reagent Use Milder Reducing Agent (e.g., STAB) Aldehyde_Reduction->Use_Milder_Reagent Yes Overalkylation Over-alkylation? Aldehyde_Reduction->Overalkylation No Use_Milder_Reagent->Success Adjust_Stoichiometry Adjust Amine Stoichiometry Overalkylation->Adjust_Stoichiometry Yes Overalkylation->Success No Adjust_Stoichiometry->Success

Caption: Troubleshooting decision tree for failed reductive amination.

References

Technical Support Center: Managing Thermal Decomposition of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of chlorinated heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Unexpected or Incomplete Decomposition in Thermogravimetric Analysis (TGA)

Question Answer
My TGA curve shows an unexpected mass loss at a lower temperature than anticipated. What could be the cause? This could be due to the presence of residual solvent or moisture in your sample. Ensure the sample is thoroughly dried before analysis. It could also indicate the presence of a less stable polymorph or an impurity. Consider running a differential scanning calorimetry (DSC) scan to check for multiple melting points, which might suggest polymorphism.
The final residual mass in my TGA is higher than expected. Why is this happening? A higher than expected residual mass can indicate the formation of thermally stable char or inorganic residues. The presence of certain metals in your compound or as impurities can catalyze char formation. Running the experiment in an oxidative atmosphere (air or oxygen) instead of an inert one (nitrogen or argon) might help to burn off the carbonaceous residue.
My TGA results are not reproducible. What factors should I check? Lack of reproducibility can stem from several factors: - Sample Preparation: Inconsistent sample mass or packing in the TGA pan. - Heating Rate: Different heating rates can affect the decomposition profile.[1][2] Ensure a consistent heating rate is used across all experiments. - Gas Flow Rate: Inconsistent flow of the purge gas can alter the atmosphere around the sample.

Issue 2: Concerns Regarding Hazardous Byproduct Formation

Question Answer
I am concerned about the formation of hydrochloric acid (HCl) during the decomposition of my chlorinated compound. How can I manage this? The formation of HCl is a common issue when heating chlorinated organic compounds.[3][4] To manage this, ensure your experimental setup is in a well-ventilated area, preferably within a fume hood. The off-gases from the TGA or other thermal analysis instruments should be vented safely. For larger-scale reactions, the exhaust can be passed through a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic HCl gas.
What is the risk of dioxin formation, and how can I minimize it? Dioxins (polychlorinated dibenzo-p-dioxins and dibenzofurans) can form during the combustion of chlorinated organic materials.[5] Their formation is complex and depends on factors like temperature, oxygen concentration, and the presence of metal catalysts.[5][6] To minimize the risk: - Work at the lowest possible temperature that achieves the desired decomposition. - Control the oxygen supply; in some cases, an inert atmosphere may be preferable. - Be aware that certain metals can catalyze dioxin formation.

Issue 3: Instrument-Specific Problems

Question Answer
My DSC curve shows a broad, noisy baseline. How can I improve the signal quality? A noisy baseline in DSC can be caused by poor thermal contact between the sample pan and the sensor, or by a contaminated sample cell. Ensure the pan is flat and sits correctly in the cell. Clean the DSC cell according to the manufacturer's instructions.
I am having trouble identifying the decomposition products using GC-MS. The chromatogram is too complex. A complex chromatogram can result from numerous, overlapping decomposition products. Consider using a slower temperature ramp in your GC program to improve separation. Additionally, using a higher resolution mass spectrometer could help in distinguishing between compounds with similar mass-to-charge ratios. Suspected thermal decomposition of the analyte within the GC injector can also be a cause.[7] Lowering the injector temperature might simplify the chromatogram.[7]

Frequently Asked Questions (FAQs)

Question Answer
What are the primary analytical techniques used to study the thermal decomposition of chlorinated heterocyclic compounds? The most common techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][8] TGA measures mass loss as a function of temperature, DSC measures heat flow to or from a sample, and GC-MS separates and identifies the volatile decomposition products.[9][10]
How does the position of the chlorine atom on the heterocyclic ring affect thermal stability? The position of substituents, including chlorine, can significantly influence the thermal stability of a molecule.[1][3] Generally, substitution patterns that allow for greater resonance stabilization or stronger intermolecular interactions tend to increase thermal stability.
What are the typical decomposition products of chlorinated heterocyclic compounds? Decomposition products can vary widely depending on the compound's structure and the experimental conditions. Common products include hydrochloric acid (HCl), carbon monoxide (CO), carbon dioxide (CO2), ammonia (NH3), and various chlorinated and non-chlorinated organic fragments.[3][4] In some cases, toxic byproducts like dioxins can also be formed.[5]
What safety precautions should I take when conducting thermal decomposition experiments on these compounds? Due to the potential release of toxic and corrosive gases like HCl and dioxins, all experiments should be conducted in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. A thorough understanding of the safety data sheet (SDS) for the specific compound is crucial before beginning any experiment.[11]

Data Presentation: Thermal Decomposition Parameters

The following table summarizes key thermal decomposition data for a hypothetical chlorinated heterocyclic compound, "Chloro-Het-X," under different conditions. This illustrates how to structure quantitative data for easy comparison.

Parameter Condition 1: Nitrogen Atmosphere Condition 2: Air Atmosphere
Onset Decomposition Temperature (Tonset) from TGA 250 °C240 °C
Temperature of Maximum Decomposition Rate (Tmax) from DTG 275 °C265 °C
Residual Mass at 600 °C (TGA) 15%5%
Melting Point (Tm) from DSC 180 °C180 °C
Enthalpy of Fusion (ΔHf) from DSC 85 J/g85 J/g
Major Volatile Products (GC-MS) HCl, Chlorinated Pyridine FragmentsHCl, CO2, Phosgene

Experimental Protocols

1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried chlorinated heterocyclic compound into a clean TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[12][13]

      • Hold at the final temperature for a specified time if needed.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, the DTG curve), and the final residual mass.

2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate.

    • Program the temperature profile, which may include heating, cooling, and isothermal segments, at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: Start the experiment and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Identify and quantify thermal events such as melting points, glass transitions, and exothermic or endothermic decomposition events.

3. Evolved Gas Analysis using GC-MS Coupled with a Thermal Analyzer

  • System Setup: Couple the outlet of the TGA or a pyrolysis unit to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Thermal Decomposition: Heat the sample in the thermal analyzer using a defined temperature program, similar to a standard TGA experiment.

  • Gas Transfer: The evolved volatile decomposition products are continuously transferred to the GC injection port via a heated transfer line.

  • GC Separation: The injected mixture of gases is separated based on their boiling points and interactions with the GC column stationary phase. A temperature gradient is typically used in the GC oven to facilitate the separation of a wide range of compounds.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected TGA Results start Start: Unexpected TGA Result issue Identify the Issue: - Unexpected Mass Loss? - High Residual Mass? - Poor Reproducibility? start->issue mass_loss Unexpected Mass Loss issue->mass_loss Mass Loss Anomaly residual_mass High Residual Mass issue->residual_mass Residue Anomaly reproducibility Poor Reproducibility issue->reproducibility Reproducibility Issue check_solvent Check for Residual Solvent/ Moisture. Dry Sample. mass_loss->check_solvent Yes check_polymorph Consider Polymorphism. Run DSC. mass_loss->check_polymorph No check_char Investigate Char Formation. Analyze Residue. residual_mass->check_char Yes check_sample_prep Verify Sample Preparation: - Consistent Mass - Proper Packing reproducibility->check_sample_prep Yes check_params Verify Experimental Parameters: - Heating Rate - Gas Flow Rate reproducibility->check_params No end End: Resolution check_solvent->end check_polymorph->end oxidative_run Run in Oxidative Atmosphere (e.g., Air). check_char->oxidative_run oxidative_run->end check_sample_prep->end check_params->end

Caption: Troubleshooting workflow for unexpected TGA results.

Experimental_Workflow Experimental Workflow for Thermal Analysis start Start: Sample Preparation tga_dsc Perform TGA and DSC (Parallel Experiments) start->tga_dsc py_gcms Perform Pyrolysis-GC-MS start->py_gcms tga_analysis Analyze TGA Data: - Decomposition Temps - Residual Mass tga_dsc->tga_analysis dsc_analysis Analyze DSC Data: - Melting Point - Enthalpy Changes tga_dsc->dsc_analysis data_integration Integrate and Interpret All Data tga_analysis->data_integration dsc_analysis->data_integration gcms_analysis Analyze GC-MS Data: - Identify Volatile Products py_gcms->gcms_analysis gcms_analysis->data_integration report Final Report data_integration->report

Caption: General experimental workflow for thermal analysis.

References

Technical Support Center: Strategies to Improve Enantioselectivity in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselectivity in their synthetic routes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (% ee) in a Newly Developed Asymmetric Reaction

Q: My reaction has high conversion, but the enantiomeric excess is consistently low. What are the most likely causes and how should I begin troubleshooting?

A: Low enantioselectivity with good conversion is a common challenge. It suggests that the catalyst is active but not effectively discriminating between the two enantiomeric transition states. A systematic approach is the best way to identify the root cause.

Initial Troubleshooting Workflow

G start Low ee observed catalyst 1. Verify Catalyst & Ligand Integrity start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions sub_catalyst Purity (Chemical & Enantiomeric) Handling & Storage (Air/Moisture Sensitivity) catalyst->sub_catalyst substrate 3. Evaluate Substrate-Catalyst Match conditions->substrate sub_conditions Temperature Solvent Concentration Catalyst Loading conditions->sub_conditions analysis 4. Check Analytical Method substrate->analysis sub_substrate Steric/Electronic Mismatch substrate->sub_substrate sub_analysis Racemic Standard Method Validation (Chiral HPLC/GC) analysis->sub_analysis

Caption: A logical workflow for troubleshooting low enantioselectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the primary source of stereochemical induction.

    • Purity: Ensure the catalyst and/or ligand are of high chemical and enantiomeric purity. Impurities can poison the catalyst or promote a non-selective background reaction.[1][2]

    • Handling and Storage: Many chiral catalysts, especially organometallic complexes and some organocatalysts, are sensitive to air and moisture.[1][2] Ensure all manipulations are performed under an inert atmosphere with anhydrous solvents. If the catalyst has been stored for a long time, consider using a fresh batch.

  • Reaction Conditions Optimization:

    • Temperature: Temperature is a critical parameter. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3][4] However, this is not always the case, and a temperature screening is recommended.[5][6]

    • Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3] A screening of solvents with varying polarities and coordinating abilities is often necessary.

    • Concentration: Reactant and catalyst concentrations can affect reaction rates and, in some cases, the aggregation state of the catalyst, which can impact enantioselectivity.

  • Substrate-Catalyst Mismatch: Not all catalysts are universally effective for all substrates.[3][4]

    • Steric and Electronic Effects: The steric bulk and electronic properties of your substrate may not be compatible with the chiral pocket of the catalyst. Consider screening a different class of ligands or catalysts.

  • Analytical Method Validation:

    • Ensure your analytical method (e.g., chiral HPLC or GC) is properly validated. Run a racemic sample to confirm that you can resolve the two enantiomers.

Issue 2: Poor Enantioselectivity in Asymmetric Reductive Amination

Q: I am performing an asymmetric reductive amination of a ketone, and the % ee is low. What specific factors should I investigate for this reaction type?

A: Asymmetric reductive amination involves the formation of an imine intermediate, which is then reduced enantioselectively. Poor enantioselectivity can arise from issues in either of these stages.

Key areas to investigate:

  • Imine Formation and Geometry: The reaction is an equilibrium process, and the presence of water can inhibit the formation of the imine.[7] The E/Z isomerism of the imine can also affect stereochemical outcomes.[7]

    • Solution: Use dehydrating agents like molecular sieves or perform the reaction under conditions that remove water.[8]

  • Choice of Reducing Agent: The nature of the hydride source can influence selectivity. Common reducing agents include Hantzsch esters, silanes, or H₂ gas with a metal catalyst.[9] The compatibility of the reducing agent with the chiral catalyst is crucial.

  • Catalyst Deactivation: The amine product can be basic and nucleophilic, potentially leading to catalyst deactivation.[10]

    • Solution: In some cases, using the amine salt as a starting material or adding a co-catalyst can mitigate this issue.

Issue 3: Low Enantioselectivity in Biocatalytic Amination

Q: I am using a transaminase for a kinetic resolution, but the enantioselectivity is not as high as expected. What should I consider?

A: Biocatalytic methods are known for their high selectivity, but they are also sensitive to reaction conditions.

  • Enzyme Activity and Stability:

    • pH and Temperature: Ensure the reaction is run at the optimal pH and temperature for the specific enzyme.

    • Co-factors and Co-solvents: The presence of necessary co-factors (e.g., pyridoxal 5'-phosphate for transaminases) is essential.[11] Some organic co-solvents can denature the enzyme.

  • Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity.

  • Equilibrium Limitations: Transaminase reactions are reversible, which can limit the conversion and apparent enantioselectivity.[12]

    • Solution: Use a large excess of the amine donor or employ a system to remove the by-product to drive the reaction to completion.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst or ligand for my substrate?

A1: There is no universal catalyst. The best approach is a combination of literature precedent and screening.

  • Literature Search: Look for examples of similar substrates being used in asymmetric amination reactions. Pay close attention to the catalyst class that was successful.

  • Catalyst Screening: If possible, screen a small library of different classes of chiral ligands or catalysts (e.g., chiral phosphoric acids, various phosphine ligands for transition metals, or different enzyme variants).

Q2: Can changing the achiral components of the reaction mixture improve enantioselectivity?

A2: Yes. Additives can have a significant impact. For example, in some transition metal-catalyzed hydrogenations, Brønsted or Lewis acids can act as activators and influence enantioselectivity.[10] The choice of counter-ion in reactions involving ionic intermediates can also be crucial.

Q3: My enantioselectivity is good, but the reaction is very slow. How can I improve the reaction rate without sacrificing ee?

A3: This is a common trade-off.

  • Catalyst Loading: You can try incrementally increasing the catalyst loading.

  • Temperature: While lower temperatures often favor higher ee, a careful, systematic increase in temperature might improve the rate without a significant drop in enantioselectivity. You need to find the optimal balance.[5]

  • Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction.

Q4: When should I consider using a biocatalytic approach?

A4: Biocatalysis is an excellent option, particularly when:

  • Very high enantiomeric excess (>99% ee) is required.[4]

  • You are working with substrates that are challenging for traditional chemical catalysts.

  • "Green" chemistry principles are a priority, as these reactions are often run in aqueous media under mild conditions.[4][5]

  • You have access to enzyme screening libraries.

Data Presentation: Ligand and Solvent Effects

The choice of ligand and solvent are critical variables in optimizing enantioselectivity. The following tables summarize representative data from the literature for specific reaction types.

Table 1: Ligand Effects in Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(S)-BINAPToluene25>9985
2(S)-MeO-BIPHEPToluene25>9992
3(S,S)-f-BinaphaneToluene25>9998
4Phosphoramidite L1aToluene259596
5(S)-P-PhosTHF609598

Data is representative and compiled from various sources for illustrative purposes.[7][10]

Table 2: Solvent Effects in a Chiral Phosphoric Acid-Catalyzed Reductive Amination

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene259592
2Dichloromethane (DCM)259288
3Tetrahydrofuran (THF)258585
4Hexane257094
5Methanol2599<10

Data is representative and illustrates the significant impact of solvent choice.[8]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions (Temperature and Solvent)

This protocol outlines a method for systematically screening different solvents and temperatures to find the optimal conditions for enantioselectivity.

1. Preparation:

  • In an array of reaction vials, add the substrate (1.0 equiv.) and the chiral catalyst (e.g., 5 mol%).

  • Prepare stock solutions of any other reagents.

2. Execution:

  • To each vial, add the desired anhydrous solvent under an inert atmosphere.

  • Place the vials in parallel reaction blocks set to different temperatures (e.g., -20 °C, 0 °C, 25 °C, 40 °C).

  • Allow the mixtures to equilibrate to the target temperature.

  • Initiate the reactions by adding the final reagent from a stock solution.

  • Run all reactions for the same amount of time.

3. Analysis:

  • Quench the reactions.

  • Determine the conversion (e.g., by GC or NMR) and the enantiomeric excess (by chiral HPLC or GC) for each reaction.

4. Selection:

  • Identify the solvent and temperature combination that provides the best balance of reaction rate and high enantioselectivity.

Protocol 2: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

This protocol is a representative example for the synthesis of a chiral amine from a ketone and an amine using a chiral phosphoric acid catalyst and a Hantzsch ester as the reductant.

1. Materials:

  • Ketone (1.0 equiv.)

  • Amine (1.1 equiv.)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)

  • Hantzsch Ester (1.2 equiv.)

  • Anhydrous Solvent (e.g., Toluene)

  • Molecular Sieves (4 Å)

2. Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the ketone, amine, chiral phosphoric acid catalyst, and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Hantzsch ester to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess of the purified product.

Visualizations

Signaling Pathway for Troubleshooting Low Enantioselectivity

troubleshooting_flowchart start Low Enantioselectivity Observed purity_check Check Purity of Catalyst, Ligand, and Reagents start->purity_check conditions_check Screen Reaction Conditions purity_check->conditions_check Purity Confirmed catalyst_screen Screen Different Catalysts/Ligands conditions_check->catalyst_screen No Improvement temp_screen Temperature Screen (e.g., -40°C to 40°C) conditions_check->temp_screen solvent_screen Solvent Screen (Polar Aprotic, Nonpolar, etc.) conditions_check->solvent_screen conc_screen Concentration/Catalyst Loading Optimization conditions_check->conc_screen substrate_check Consider Substrate Modification catalyst_screen->substrate_check Still Low ee success Improved Enantioselectivity catalyst_screen->success Improvement Found substrate_check->success Improvement Found temp_screen->success solvent_screen->success conc_screen->success

Caption: A flowchart for systematically troubleshooting low enantioselectivity.

Logical Relationships of Key Experimental Parameters

experimental_parameters enantioselectivity Enantioselectivity (% ee) catalyst Chiral Catalyst/ Ligand Structure catalyst->enantioselectivity substrate Substrate Structure catalyst->substrate Steric/Electronic Match substrate->enantioselectivity temperature Temperature temperature->enantioselectivity solvent Solvent temperature->solvent Interplay solvent->enantioselectivity solvent->catalyst Solvation of Catalyst Complex concentration Concentration concentration->enantioselectivity additives Additives/ Co-catalysts additives->enantioselectivity

Caption: Interplay of key parameters influencing enantioselectivity.

References

Validation & Comparative

A Comparative Guide to Tetrahydroquinoline Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The efficient construction of this heterocyclic system is, therefore, a subject of ongoing research and development. This guide provides a comparative analysis of prominent methods for tetrahydroquinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern approaches, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The synthesis of tetrahydroquinolines can be broadly categorized into two main approaches: the reduction of pre-formed quinolines and direct methods that construct the saturated heterocyclic ring in a single synthetic sequence. Classical methods such as the Skraup-Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions are primarily employed for the synthesis of quinolines, which are subsequently reduced to the desired tetrahydroquinolines. Modern methods, including catalytic hydrogenation, domino reactions, and photocatalysis, offer more direct and often more efficient routes.

Data Summary

The following table summarizes the key performance indicators for various tetrahydroquinoline synthesis methods, providing a quantitative basis for comparison.

Method CategorySpecific MethodTypical Reagents/CatalystsReaction TimeTemperature (°C)Pressure (atm)Yield (%)Enantiomeric Excess (ee %)
Classical Methods (via Quinoline Reduction) Skraup-Doebner-von Miller + ReductionAniline, α,β-unsaturated carbonyl, acid; then reducing agent (e.g., Sn/HCl, NaBH₄)Several hoursHigh (100-160)1Variable (20-80 for quinoline)N/A
Friedländer Annulation + Reduction2-Aminoaryl aldehyde/ketone, carbonyl compound, acid/base; then reducing agent1-24 h25-1501Good to Excellent (up to 99 for quinoline)N/A
Combes Synthesis + ReductionArylamine, β-diketone, acid; then reducing agent2-12 h60-1401Moderate to Good (40-90 for quinoline)N/A
Gould-Jacobs Reaction + ReductionAniline, alkoxymethylenemalonate; then reductionSeveral hoursHigh (>200)1Good (up to 95 for 4-hydroxyquinoline)N/A
Modern Direct Methods Catalytic HydrogenationQuinolines, H₂, Catalyst (Pd/C, Co, Ru, Ir)4-48 h25-1501-100Excellent (up to >99)Up to 99 (with chiral catalysts)
Domino Reactions (e.g., Povarov)Arylamine, aldehyde, alkene, Lewis/Brønsted acid12-48 h25-801Good to Excellent (up to 98)Up to 99 (with chiral catalysts)
PhotocatalysisN,N-dialkylanilines, activated alkenes, photocatalyst, light12-24 hRoom Temp1Good to Excellent (up to >99)N/A

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Catalytic Hydrogenation of Quinoline using Pd/C

This protocol describes a standard procedure for the reduction of a quinoline to a 1,2,3,4-tetrahydroquinoline using palladium on carbon as the catalyst.

Materials:

  • Quinoline substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve the quinoline substrate in methanol.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the reaction vessel and purge with nitrogen or argon gas.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline, which can be further purified by column chromatography or distillation if necessary.[1]

Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines

This protocol outlines a general procedure for the enantioselective reduction of quinolines using a chiral iridium catalyst and a Hantzsch ester as the hydrogen source.[2]

Materials:

  • Quinoline substrate

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral ligand (e.g., (S)-SEGPHOS)

  • Iodine (I₂)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Anhydrous and degassed solvent (e.g., toluene/dioxane mixture)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the chosen solvent. Stir the mixture at room temperature for 10-20 minutes.

  • Add iodine (5 mol%) to the catalyst solution and stir for another 10 minutes.

  • In a separate flask, dissolve the quinoline substrate (1 equivalent) and the Hantzsch ester (1.5-2 equivalents) in the solvent.

  • Transfer the catalyst solution to the substrate solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 20-90 hours, monitoring the progress by TLC or chiral HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

Protocol 3: Domino (Povarov) Reaction for Tetrahydroquinoline Synthesis

This protocol describes a one-pot, three-component Povarov reaction to synthesize polysubstituted tetrahydroquinolines.[3][4]

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • Electron-rich alkene (e.g., an enol ether)

  • Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or a chiral phosphoric acid)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aniline derivative (1 equivalent), the aldehyde derivative (1 equivalent), and the catalyst (typically 10 mol%).

  • Dissolve the components in the anhydrous solvent.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the in situ formation of the imine intermediate.

  • Add the electron-rich alkene (1.2-2 equivalents) to the reaction mixture.

  • Continue stirring at the specified temperature (e.g., room temperature to 50 °C) for the required duration (typically 12-48 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms and experimental workflows for key tetrahydroquinoline synthesis methods.

Classical Two-Step Synthesis Workflow

Classical_Workflow A Quinoline Synthesis (e.g., Friedländer, Combes) B Purification of Quinoline A->B Reaction Completion C Reduction Reaction (e.g., Catalytic Hydrogenation) B->C Isolated Quinoline D Workup and Purification C->D Reaction Completion E Tetrahydroquinoline Product D->E Pure Product

Caption: General workflow for classical tetrahydroquinoline synthesis.

Modern Direct Synthesis Workflow

Modern_Workflow A One-Pot Reaction (e.g., Catalytic Hydrogenation, Domino Reaction) B Workup and Purification A->B Reaction Completion C Tetrahydroquinoline Product B->C Pure Product

Caption: Streamlined workflow for modern direct synthesis methods.

Catalytic Hydrogenation Mechanism

Catalytic_Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) H2 H₂ Catalyst H2->Catalyst Adsorption & Dissociation Quinoline Quinoline Quinoline->Catalyst Adsorption Adsorbed_H H• H• Catalyst->Adsorbed_H Adsorbed_Q Adsorbed Quinoline Catalyst->Adsorbed_Q Adsorbed_H->Adsorbed_Q Stepwise Hydrogen Addition THQ Tetrahydroquinoline Adsorbed_Q->THQ Desorption

Caption: Simplified mechanism of catalytic hydrogenation of quinoline.

Povarov Reaction (Domino) Mechanism

Povarov_Mechanism Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Cycloadduct Cycloadduct Alkene->Cycloadduct Imine->Cycloadduct THQ Tetrahydroquinoline Cycloadduct->THQ Rearomatization/ Protonation Catalyst Acid Catalyst Catalyst->Imine Formation Catalyst->Cycloadduct [4+2] Cycloaddition

Caption: General mechanistic pathway of the Povarov reaction.

Conclusion

The choice of a synthetic method for tetrahydroquinolines depends on various factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials and equipment. Classical methods, while well-established, often involve multiple steps and harsh conditions. Modern direct methods, particularly catalytic hydrogenation and domino reactions, offer more efficient, atom-economical, and often stereoselective routes to these valuable heterocyclic compounds. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their synthetic endeavors in the pursuit of novel and functionalized tetrahydroquinoline derivatives.

References

Validating the Structure of Synthesized Quinoline Derivatives: A Comparative Guide to 13C NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized quinoline derivatives is a critical step in the journey from laboratory to clinical application. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of these heterocyclic compounds. This guide provides an objective comparison of 13C NMR with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The Power of 13C NMR in Quinoline Analysis

13C NMR spectroscopy provides direct information about the chemical environment of each carbon atom within a molecule, making it an invaluable technique for confirming the successful synthesis of a target quinoline derivative. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and proximity to the nitrogen heteroatom.

Characteristic 13C NMR Chemical Shifts of the Quinoline Core

The unsubstituted quinoline ring system exhibits a characteristic pattern of signals in the 13C NMR spectrum. The carbon atoms of the pyridine ring are generally observed at a lower field (higher ppm) compared to those of the benzene ring due to the electron-withdrawing nature of the nitrogen atom.

Carbon AtomTypical Chemical Shift (δ, ppm) in CDCl₃
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Note: These values are approximate and can be influenced by solvent and concentration.

The introduction of substituents to the quinoline ring causes predictable shifts in the 13C NMR spectrum, providing crucial information about the position and nature of the substituent. For instance, electron-donating groups will typically cause an upfield shift (lower ppm) of the attached and nearby carbons, while electron-withdrawing groups will cause a downfield shift (higher ppm).

Comparative Analysis of Structural Validation Methods

While 13C NMR is a cornerstone of structural validation, a comprehensive analysis often involves the use of complementary techniques. The following table compares the performance of 13C NMR with other widely used methods for the structural elucidation of quinoline derivatives.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
13C NMR Nuclear magnetic resonance of the ¹³C isotope.Carbon skeleton, number of unique carbons, chemical environment of each carbon.Provides direct evidence of the carbon framework; sensitive to subtle structural changes.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times; quaternary carbons can be difficult to detect.
1H NMR Nuclear magnetic resonance of the ¹H isotope.Number of unique protons, chemical environment, and connectivity of protons.High sensitivity and rapid acquisition; provides detailed information on proton connectivity through spin-spin coupling.Can have overlapping signals in complex molecules; provides indirect information about the carbon skeleton.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts; provides definitive molecular weight.Does not provide direct information on the connectivity of atoms; isomers can be difficult to distinguish.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates, bond lengths, and bond angles.Provides an unambiguous, absolute structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution-state conformation.

Experimental Protocol: 13C NMR Analysis of a Synthesized Quinoline Derivative

This protocol outlines the key steps for acquiring a high-quality 13C NMR spectrum of a synthesized quinoline derivative.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified quinoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Acquisition Parameters (for a standard proton-decoupled 13C NMR experiment):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 0-200 ppm to encompass the full range of expected carbon chemical shifts.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the signals if quantitative information is desired, although this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).

Visualizing the Workflow and Logic

To better illustrate the process of validating synthesized quinoline derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction start->reaction Reagents, Catalyst workup Work-up & Purification reaction->workup nmr 13C & 1H NMR workup->nmr ms Mass Spectrometry workup->ms xray X-ray Crystallography (optional) workup->xray final_structure Confirmed Structure nmr->final_structure ms->final_structure xray->final_structure

Workflow for Synthesis and Structural Validation

G cluster_data Spectroscopic Data cluster_interpretation Data Interpretation & Structure Confirmation c13_nmr 13C NMR (Carbon Framework) interpretation Combined Analysis c13_nmr->interpretation h1_nmr 1H NMR (Proton Environment & Connectivity) h1_nmr->interpretation ms Mass Spectrometry (Molecular Weight & Formula) ms->interpretation structure Proposed Structure interpretation->structure confirmation Final Confirmed Structure structure->confirmation Consistent with all data

Interplay of Spectroscopic Data in Structure Elucidation

comparing the anticancer activity of novel tetrahydroquinolines with existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is emerging with the development of novel tetrahydroquinoline (THQ) derivatives, which demonstrate significant potential as anticancer agents. This guide provides a comparative analysis of the anticancer activity of these new compounds against existing chemotherapeutic drugs, supported by experimental data from recent studies. The unique molecular scaffold of THQ allows for diverse chemical modifications, leading to compounds with potent and selective anticancer properties.

Comparative Anticancer Activity

Recent research has highlighted several novel tetrahydroquinoline derivatives with promising cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to be effective, in some cases surpassing the activity of established drugs such as 5-Fluorouracil (5-FU) and Doxorubicin.

In Vitro Cytotoxicity of Novel Tetrahydroquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel tetrahydroquinoline derivatives against various human cancer cell lines. For comparison, data for the conventional anticancer drug 5-FU is also included where available.

Compound/DrugCell LineIC50 (µM)Reference
Novel Tetrahydroquinolines
Compound 15 (Pyrazolo quinoline derivative)MCF-7 (Breast)15.16[1]
HepG2 (Liver)18.74[1]
A549 (Lung)18.68[1]
Compound 20dHCT-116 (Colon)Micromolar concentrations[2]
Compound 4aHCT-116 (Colon)12.18 ± 1.61[3]
A549 (Lung)> 50[3]
Compound 3cH460 (Lung)4.9 ± 0.7[4]
A-431 (Skin)2.0 ± 0.9[4]
HT-29 (Colon)4.4 ± 1.3[4]
Compound 7eA549 (Lung)0.155[5]
Compound 8dMCF-7 (Breast)0.170[5]
Existing Anticancer Drug
5-Fluorouracil (5-FU)MCF-7 (Breast)Not specified, but compound 15 showed stronger apoptotic effect[1]
HepG2 (Liver)Not specified, but compound 15 showed stronger apoptotic effect[1]
A549 (Lung)Not specified, but compound 15 showed weaker apoptotic effect[1]
DoxorubicinA549 (Lung)Compound 7e showed more potent cytotoxicity[5]
MCF-7 (Breast)Compound 8d showed more potent cytotoxicity[5]

Mechanisms of Anticancer Action

Novel tetrahydroquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[6][7][8]

Induction of Apoptosis

Several studies have demonstrated the potent pro-apoptotic activity of these compounds. For instance, compound 15 was found to induce a strong apoptotic effect in MCF-7 and HepG2 cell lines.[1] The total apoptosis increased from 0.6% in untreated MCF-7 cells to 26.6% in cells treated with compound 15, compared to 8.8% for 5-FU.[1] Similarly, in HepG2 cells, compound 15 induced a significant increase in apoptosis.[1] Another derivative, compound 4a, was shown to induce apoptosis in A549 lung cancer cells through both intrinsic and extrinsic pathways.[3]

Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another key mechanism. Compound 4a was observed to induce cell cycle arrest at the G2/M phase in A549 cells in a time-dependent manner.[3] Compound 7e caused cell cycle arrest at the G2/M phase in A549 cells, while compound 8d led to arrest at the S phase in MCF-7 cells.[5]

Modulation of Signaling Pathways

A significant finding is the ability of novel tetrahydroquinolines to modulate key signaling pathways implicated in cancer. One such derivative, 20d, was found to induce autophagy in colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[2][9] The tetrahydroquinoline scaffold has been identified as a promising framework for developing mTOR inhibitors.[9][10]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis THQ Novel Tetrahydroquinolines (e.g., 20d) THQ->PI3K THQ->AKT THQ->mTOR

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of novel tetrahydroquinolines.

Experimental Protocols

The evaluation of the anticancer activity of novel tetrahydroquinoline derivatives involves a series of standardized in vitro assays.

Cell Culture and Cytotoxicity Assay (MTT or SRB Assay)
  • Cell Seeding : Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116) are cultured in appropriate media and seeded into 96-well plates at a specific density.

  • Compound Treatment : After cell attachment, the cells are treated with various concentrations of the novel tetrahydroquinoline derivatives or a standard drug (e.g., 5-FU) for a specified period (e.g., 48 or 72 hours).[2][11]

  • MTT/SRB Addition :

    • MTT Assay : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • SRB Assay : Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye.

  • Data Analysis : The absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Cytotoxicity_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed treat Treat with Tetrahydroquinolines (various concentrations) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Cytotoxicity Assay (MTT or SRB) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Figure 2: General workflow for determining the in vitro cytotoxicity of novel compounds.
Apoptosis Assay (Flow Cytometry)

  • Cell Treatment : Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Staining : The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Fixation : Cells are treated with the compound, harvested, and fixed in cold ethanol.

  • Staining : The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase.

  • Flow Cytometry : The DNA content of the cells is measured by flow cytometry.

  • Analysis : The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[1]

Western Blotting
  • Protein Extraction : Cells are treated with the tetrahydroquinoline derivative, and total protein is extracted.

  • SDS-PAGE and Transfer : Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies against specific proteins of interest (e.g., proteins in the PI3K/AKT/mTOR pathway, apoptosis-related proteins) and then with secondary antibodies.

  • Detection : The protein bands are visualized using a chemiluminescence detection system to determine the expression levels of the target proteins.[1]

Conclusion

Novel tetrahydroquinoline derivatives represent a promising class of anticancer agents with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. Their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways like PI3K/AKT/mTOR, highlight their potential for further development. The experimental data presented in this guide underscores the superior or comparable efficacy of some of these novel compounds to existing chemotherapeutic drugs, warranting continued investigation and preclinical studies to translate these findings into effective cancer therapies.

References

Structure-Activity Relationship (SAR) of 2-Aryl-5-Amino-5,6,7,8-Tetrahydroquinoline Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline antagonists, with a primary focus on their activity as C5a receptor (C5aR) antagonists. While specific quantitative data from the seminal publication by Barbay et al. (2008) is not publicly available in detail, this guide synthesizes the key qualitative SAR findings from the literature and provides comprehensive experimental protocols and pathway diagrams to support further research and development in this area.

Introduction

The 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline scaffold has emerged as a promising chemotype for the development of antagonists for the C5a receptor, a key player in the inflammatory cascade. The complement fragment C5a is a potent pro-inflammatory mediator, and its receptor, C5aR (also known as CD88), is a G protein-coupled receptor (GPCR) implicated in a wide range of inflammatory and autoimmune diseases.[1] Consequently, the development of small molecule C5aR antagonists is a significant therapeutic goal. This guide focuses on the SAR of this particular series of compounds, offering insights into the structural modifications that influence their antagonist activity.

C5a Receptor Signaling Pathway

Antagonism of the C5a receptor disrupts the downstream signaling cascade initiated by C5a binding. This pathway is central to the pro-inflammatory effects of C5a. Upon agonist binding, C5aR, a canonical GPCR, primarily couples to Gαi proteins, leading to the activation of multiple downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways regulate crucial cellular responses such as cell growth, motility, metabolism, survival, and the production of cytokines. Additionally, C5aR signaling can occur through a β-arrestin-mediated pathway. The following diagram illustrates the key components of the C5aR signaling cascade.

C5aR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Signaling cluster_cellular_response Cellular Response C5a C5a C5aR C5aR (GPCR) C5a->C5aR Binding Gai Gαi C5aR->Gai Activation B_Arrestin β-Arrestin C5aR->B_Arrestin Recruitment PI3K PI3K Gai->PI3K Gbg Gβγ PLC PLC Gbg->PLC Akt Akt PI3K->Akt IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK MAPK (ERK1/2) Akt->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation Cytokine_Release Cytokine Release PKC->Cytokine_Release MAPK_arrestin MAPK B_Arrestin->MAPK_arrestin ERK1/2 Activation MAPK_arrestin->Chemotaxis

Caption: C5a Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Summary

While a detailed quantitative comparison is precluded by the lack of publicly available data tables, the literature on 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a antagonists provides several key qualitative SAR insights.[1] Synthetic routes were developed to efficiently vary substituents on the tetrahydroquinoline core, facilitating the determination of these relationships.[1]

Key Findings:

  • Core Scaffold: The 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline core is essential for antagonist activity at the C5a receptor.

  • Substituents on the Tetrahydroquinoline Core: The ability to efficiently modify substituents on the tetrahydroquinoline core has been crucial for establishing SAR.[1]

  • High Affinity and Potency: Members of this series have been shown to display high binding affinity for the C5a receptor and are potent functional antagonists.[1]

Further research and access to detailed experimental data would be necessary to elaborate on the specific contributions of different aryl substituents and modifications at the 5-amino position to the overall activity and selectivity of these compounds.

Comparative Data

A comprehensive comparison guide necessitates quantitative data to objectively assess the performance of different analogs. Unfortunately, specific binding affinities (e.g., Kᵢ, IC₅₀) and functional assay data for a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a antagonists are not available in the public domain at the time of this writing. The seminal work by Barbay et al. (2008) establishes the SAR for this class of compounds but does not provide a public data table.

For future studies, the following table structure is recommended for a clear and concise presentation of SAR data:

Compound IDR¹ (Aryl Group)R² (Amino Substituent)C5aR Binding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Selectivity vs. Other Receptors
1a Phenyl-NH₂Data not availableData not availableData not available
1b 4-Fluorophenyl-NH₂Data not availableData not availableData not available
... ...............

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for C5aR

This protocol is a generalized procedure for determining the binding affinity of test compounds for the C5a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the C5a receptor.

Materials:

  • HEK293 cells stably expressing human C5aR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., ¹²⁵I-C5a)

  • Unlabeled C5a (for non-specific binding determination)

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-C5aR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kₔ), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled C5a.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start cell_culture Culture HEK293-C5aR Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up 96-well Plate (Buffer, Radioligand, Compound) membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis end End analysis->end

References

Benchmarking the Efficacy of New C5a Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a (C5a) is a potent pro-inflammatory peptide that plays a crucial role in the innate immune response.[1][2] Its signaling through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR), is implicated in a wide range of inflammatory and autoimmune diseases.[3][4] Consequently, the development of C5aR1 antagonists is a highly active area of research, with one drug, avacopan, recently approved by the FDA for the treatment of ANCA-associated vasculitis.[5][6] This guide provides a comparative overview of the efficacy of new and established C5a receptor antagonists, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these promising therapeutic agents.

C5a Receptor Signaling Pathway

Activation of C5aR1 by its ligand C5a triggers a cascade of intracellular signaling events.[1][7][8] As a canonical GPCR, C5aR1 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] Downstream of G protein activation, several key pathways are initiated, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK pathway, and the phospholipase C (PLC) pathway, which results in intracellular calcium mobilization.[2][7][9] These signaling cascades ultimately regulate a variety of cellular responses, including chemotaxis, degranulation, cytokine production, and phagocytosis.[7][8] Additionally, C5aR1 can signal through β-arrestin pathways, which can mediate distinct cellular outcomes.[8][9]

C5aR_Signaling_Pathway C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds G_protein Gαi/Gβγ C5aR1->G_protein Activates beta_arrestin β-arrestin C5aR1->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) Ca_mobilization->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Ras_MAPK->Cellular_Response NFkB NF-κB Activation beta_arrestin->NFkB NFkB->Cellular_Response

Caption: C5a Receptor 1 (C5aR1) Signaling Pathways.

Comparative Efficacy of C5a Receptor Antagonists

The development of C5aR1 antagonists has yielded a diverse range of molecules, from small non-peptidic compounds to cyclic and linear peptides. Their efficacy is typically benchmarked using a variety of in vitro and in vivo assays that measure their ability to inhibit C5a-mediated cellular responses. The following table summarizes key efficacy data for a selection of new and established C5a receptor antagonists.

AntagonistTypeTargetAssayCell Type/SystemPotency (IC50/pKb/EC50)Reference
Avacopan (CCX168) Small Molecule (Non-peptide)Human C5aR1C5a-induced CD11b upregulationHuman Neutrophils94% inhibition at 30 mg twice daily (in vivo)[10]
Human C5aR1C5a-mediated migrationHuman NeutrophilsInhibits[11][12]
Human C5aR1Intracellular calcium mobilizationHuman NeutrophilsInhibits[11][12]
PMX53 (AcF-[OPdChaWR]) Cyclic PeptideHuman C5aRC5a bindingHuman PMNsIC50: ~20 nM[13]
Human C5aRMyeloperoxidase secretionHuman PMNspKb: 8.64 ± 0.21[14][15]
Mouse C5aR1C5a-induced neutrophil mobilization (in vivo)MiceEC50: 7.7 µM[13]
JPE-1375 Linear PeptidomimeticMouse C5aR1C5a-induced neutrophil mobilization (in vivo)MiceEC50: 6.9 µM[13]
INF904 Small MoleculeC5aRClinical EfficacyPatients with Hidradenitis Suppurativa and Chronic Spontaneous UrticariaShowed early signs of efficacy in Phase 2a trials[16]
F-[OPdChaWR] Cyclic PeptideHuman C5aRC5a bindingHuman PMN membranes-logIC50: 7.05 ± 0.06[14][17]
Human C5aRMyeloperoxidase secretionHuman PMNspKb: 8.64 ± 0.21[14][15]
MeFKPdChaWr Acyclic PeptideHuman C5aRC5a bindingHuman PMN membranes-logIC50: 6.43 ± 0.24[14][17]
Human C5aRMyeloperoxidase secretionHuman PMNspKb: 7.16 ± 0.11[14][15]

Key Experimental Protocols

Accurate benchmarking of C5a receptor antagonists relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays commonly used to assess antagonist efficacy.

Receptor Binding Assay

Objective: To determine the affinity of an antagonist for the C5a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human polymorphonuclear leukocytes (PMNs) or cell lines expressing C5aR1.

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2).

  • Radiolabeled C5a (e.g., ¹²⁵I-C5a).

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., PBS with BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate membranes from PMNs or C5aR1-expressing cells by homogenization and centrifugation.

  • Competition Binding: In a multi-well plate, incubate a fixed concentration of radiolabeled C5a with increasing concentrations of the test antagonist in the presence of the cell membranes.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to block C5a-induced intracellular calcium release.

Materials:

  • C5aR1-expressing cells (e.g., neutrophils, monocytes, or a stable cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Recombinant human C5a.

  • Test antagonist at various concentrations.

  • Fluorometric plate reader or flow cytometer.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • C5a Stimulation: Add a fixed concentration of C5a to the cells to induce calcium mobilization.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration of the antagonist. Plot the percentage of inhibition of the C5a-induced calcium response against the antagonist concentration to determine the IC50 value.

Chemotaxis (Neutrophil Mobilization) Assay

Objective: To assess the ability of an antagonist to inhibit the C5a-directed migration of neutrophils.

In Vitro (Boyden Chamber Assay):

Materials:

  • Isolated human neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size).

  • Chemoattractant (recombinant human C5a).

  • Test antagonist at various concentrations.

  • Assay medium (e.g., RPMI with BSA).

  • Microscope for cell counting.

Procedure:

  • Chamber Setup: Place the microporous membrane between the upper and lower wells of the chemotaxis chamber.

  • Chemoattractant Addition: Add C5a to the lower wells of the chamber.

  • Cell Preparation: Pre-incubate isolated neutrophils with various concentrations of the test antagonist.

  • Cell Addition: Add the pre-incubated neutrophils to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.

  • Cell Staining and Counting: Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

In Vivo (Mouse Model): [13]

Materials:

  • Mice (e.g., C57BL/6J).

  • Recombinant mouse C5a.

  • Test antagonist (e.g., PMX53, JPE-1375).[13]

  • Saline or vehicle control.

  • EDTA-containing tubes for blood collection.

  • Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G).

Procedure:

  • Antagonist Administration: Administer the test antagonist to mice via an appropriate route (e.g., intravenous injection) at different doses.[13]

  • C5a Challenge: After a specified time (e.g., 15 minutes), inject a single dose of recombinant mouse C5a intravenously to induce neutrophil mobilization.[13]

  • Blood Collection: At a defined time point post-C5a injection (e.g., 60 minutes), collect blood samples from the mice.[13]

  • Neutrophil Quantification: Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.

  • Data Analysis: Compare the number of mobilized neutrophils in antagonist-treated groups to the vehicle control group. Determine the dose-dependent inhibition of C5a-induced neutrophilia and calculate the EC50.[13]

Experimental Workflow for Benchmarking C5aR Antagonists

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel C5a receptor antagonist.

Experimental_Workflow cluster_0 start Start: Novel C5aR Antagonist Candidate in_vitro_screening In Vitro Screening start->in_vitro_screening binding_assay Receptor Binding Assay (Determine Ki, IC50) in_vitro_screening->binding_assay functional_assays Functional Assays in_vitro_screening->functional_assays in_vivo_testing In Vivo Efficacy Testing binding_assay->in_vivo_testing calcium_assay Calcium Mobilization Assay (Determine IC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine IC50) functional_assays->chemotaxis_assay cytokine_assay Cytokine Release Assay (e.g., TNF-α) functional_assays->cytokine_assay calcium_assay->in_vivo_testing chemotaxis_assay->in_vivo_testing cytokine_assay->in_vivo_testing pd_model Pharmacodynamic Model (e.g., C5a-induced Neutrophilia) in_vivo_testing->pd_model disease_model Disease Model (e.g., Arthritis, Sepsis) in_vivo_testing->disease_model pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis pd_model->pk_pd_analysis disease_model->pk_pd_analysis lead_optimization Lead Optimization/ Preclinical Development pk_pd_analysis->lead_optimization end End lead_optimization->end

Caption: General experimental workflow for C5aR antagonist evaluation.

This guide provides a foundational framework for the comparative assessment of C5a receptor antagonists. By employing standardized experimental protocols and a systematic approach to data analysis, researchers can effectively benchmark the efficacy of novel compounds and accelerate the development of new therapies for C5a-mediated diseases.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is a testament to the intricate signaling networks that govern cellular function and dysfunction. Within this complex web, the 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative derivative from this class, placing it in context with other established kinase inhibitors. The objective is to offer a comprehensive resource for researchers engaged in the development of selective and potent kinase-targeted therapies.

While specific, publicly available kinome-wide cross-reactivity data for this compound derivatives is limited, this guide synthesizes known information on the broader class of quinoline-based kinase inhibitors and presents a representative profile. This allows for a valuable comparison against alternative compounds, highlighting potential selectivity features and off-target considerations. The data presented herein is a composite representation based on published activities of structurally related compounds and should be interpreted as a predictive guide for this chemical series.

I. Comparative Kinase Inhibition Profile

The table below summarizes the inhibitory activity of a representative this compound derivative against a panel of selected kinases, with a focus on the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in cancer.[1] For comparative purposes, data for a known selective PI3K inhibitor, Alpelisib, and a broader spectrum kinase inhibitor, Staurosporine, are included.

Kinase TargetRepresentative Derivative (IC50, nM)Alpelisib (IC50, nM)Staurosporine (IC50, nM)
PI3Kα 1553
PI3Kβ 801,1564
PI3Kδ 452505
PI3Kγ 120296
mTOR 500>100020
AKT1 >1000>100015
PDK1 >1000>100050
CDK2 850>100007
SRC 600>100009
VEGFR2 450>1000012

Disclaimer: The IC50 values for the "Representative Derivative" are illustrative and compiled from published data on structurally analogous tetrahydroquinoline-based kinase inhibitors to provide a predictive cross-reactivity profile. These values are not from direct experimental testing of this compound itself.

II. Signaling Pathway Context: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its frequent mutation and overactivation in various cancers have made it a prime target for drug development. The diagram below illustrates the key components of this pathway and highlights the points of intervention for various inhibitors.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibition (when active)

Caption: The PI3K/AKT/mTOR signaling pathway.

III. Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for common in vitro kinase assays used for cross-reactivity profiling.

A. In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate specific to the kinase

  • Test compounds (e.g., this compound derivatives)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

B. Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing an in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Compound (Serial Dilutions) A->B C Add Kinase & Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Detect Signal E->F G Data Acquisition (Plate Reader) F->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for an in vitro kinase assay.

IV. Comparison with Alternative Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While potent on-target activity is desired, off-target effects can lead to toxicity. The representative this compound derivative demonstrates a degree of selectivity for PI3K isoforms over other tested kinases.

  • Versus Alpelisib (BYL719): Alpelisib is a highly selective PI3Kα inhibitor. The representative tetrahydroquinoline derivative shows broader activity against other Class I PI3K isoforms (β and δ) compared to Alpelisib. This broader profile could be advantageous in cancers where multiple PI3K isoforms are activated, but it may also lead to different off-target effects.

  • Versus Staurosporine: Staurosporine is a potent but non-selective kinase inhibitor, binding to the ATP-binding site of a vast number of kinases. The representative derivative exhibits significantly greater selectivity than Staurosporine, indicating a more targeted mechanism of action. This is a crucial feature for developing a therapeutic agent with an acceptable safety profile.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative cross-reactivity profile, while predictive, suggests a degree of selectivity for the PI3K family of kinases. Further comprehensive kinome-wide screening will be essential to fully elucidate the selectivity profile of specific derivatives and to guide lead optimization efforts. The experimental protocols and comparative data presented in this guide provide a framework for researchers to advance the development of this and other emerging classes of kinase inhibitors.

References

A Researcher's Guide to the Validation of Analytical Methods for Quantifying Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of quinoline compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an objective comparison of common analytical techniques used for the quantification of quinoline compounds, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and prevalent techniques employed for this purpose.[1][2]

Comparative Analysis of Analytical Techniques

A comparative overview of the most common analytical techniques is presented below. HPLC is highly versatile for purity, assay, and impurity determination.[3] GC-MS offers high resolution for volatile compounds, while LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[2] Simpler, cost-effective methods like UV-Visible Spectrophotometry can be suitable for straightforward assays in pure samples but are less ideal for complex mixtures.[3][4]

Table 1: High-Level Comparison of Key Analytical Methods

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] Measurement of the absorption of light in the ultraviolet-visible region by the analyte.[3]
Specificity High. Can resolve the analyte from impurities and degradation products.[3] High, particularly when coupled with a Mass Spectrometer (GC-MS).[3] Moderate to low. Prone to interference from other chromophoric compounds.[3]
Sensitivity (LOD/LOQ) High. Can typically achieve low µg/mL to ng/mL levels.[3] Very high, especially with sensitive detectors. Can reach pg/mL levels.[3] Moderate. Generally in the µg/mL range.[3]
Linearity & Range Excellent over a wide concentration range.[3] Excellent over a wide concentration range.[3] Good, but can be limited by deviations from Beer-Lambert Law at high concentrations.[3]
Accuracy & Precision High precision (RSD < 2%) and accuracy are readily achievable.[3] High precision (RSD < 2%) and accuracy are readily achievable.[3] Good precision, but accuracy can be affected by matrix interferences.[3]

| Applicability | Highly suitable for purity, assay, and impurity determination.[3] | Suitable, especially for identifying and quantifying volatile impurities.[3] | Suitable for simple assay determination in a pure sample or a simple matrix.[3] |

Quantitative Performance Data

The performance of an analytical method is quantitatively assessed through validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes typical performance data for the quantification of quinoline compounds using various methods.

Table 2: Summary of Quantitative Performance Data for Quinoline Compound Analysis

Analytical Method Analyte/Matrix Linearity (r²) Accuracy (% Recovery) Precision (% RSD) LOD LOQ Reference
HPLC-UV Quinoline Derivatives > 0.999 98% - 102% < 2% 0.1 - 1.0 µg/mL 0.2 - 5.0 µg/mL [5]
HPLC Quinoline in Textiles 0.9999 90.6% - 98.9% 0.4% - 2.14% 0.1 µg/mL 0.2 µg/mL [1][6]
RP-HPLC MMQMTA 0.9998 98.69% - 101.19% < 2% - - [7]
GC-MS Quinoline in Textiles 0.9998 82.9% - 92.0% 1.4% - 3.8% 0.1 mg/kg - [8]
LC-MS/MS 18 Alkaloids in Food > 0.99 90% - 110% 2.3% - 7.9% - 5.0 µg/kg
LC-MS Alkaloids in Ryegrass - - - - 0.8 - 6 ng/mL [9]

| UV/Vis Spectroscopy | Quinoline & 2-Hydroxyquinoline | - | - | 1.7% - 2.7% (Repeatability) | - | - |[10][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis using HPLC and GC-MS.

Sample Preparation Protocols

The method of sample preparation is dependent on the matrix and aims to extract the analyte of interest while removing potential interferences.[4][5]

  • For Pharmaceutical Formulations (e.g., Tablets) : An accurately weighed portion of the powdered tablet is transferred to a volumetric flask. A suitable solvent, such as methanol or the mobile phase, is added, and the mixture is sonicated to dissolve the active ingredient. The solution is then diluted to volume and filtered through a 0.45 µm syringe filter into an HPLC vial.[5]

  • For Biological Fluids (e.g., Plasma) : Protein precipitation is a common technique. A precipitating agent like acetonitrile or methanol (typically 3 volumes) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[5]

  • For Textiles (Ultrasonic Extraction) : A small piece of the textile sample (e.g., 1.0 g) is cut into small pieces. An extraction solvent, such as acetonitrile or toluene, is added.[1][8] The sample undergoes ultrasonic extraction for approximately 30 minutes at a controlled temperature (e.g., 40°C).[1] After cooling, the extract is filtered through a 0.45 µm filter membrane prior to analysis.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general procedure for the analysis of quinoline compounds using reverse-phase HPLC with UV detection.[1][5]

  • Instrumentation : An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Column : A reverse-phase C18 column is commonly used (e.g., 5 µm, 4.6mm × 250mm).[1][5]

  • Mobile Phase : A mixture of HPLC-grade acetonitrile and high-purity water is a common mobile phase.[1][5] The composition can be delivered isocratically or as a gradient.

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][5]

  • Injection Volume : 10 µL is a standard injection volume.[1][5]

  • Detection Wavelength : Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 270 nm, 340 nm).[1][5]

  • Quantification : A calibration curve is generated using standard solutions of the analyte at various concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a method for determining quinoline in textiles.[8]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.[1]

  • Column : A DB-5MS capillary column (e.g., 30 m × 0.25 mm × 0.5 μm) is suitable.[8]

  • Carrier Gas : Helium at a flow rate of 1.0 mL/min.[8]

  • Inlet Temperature : 250°C.[8]

  • Injection Volume : 1.0 μL in splitless mode.[8]

  • Oven Temperature Program :

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp to 260°C at a rate of 20°C/min.

    • Hold at 260°C for 3 minutes.[1][8]

  • Mass Spectrometry : Operated in full-scan mode for qualitative and quantitative analysis.[8]

Visualizing the Validation and Selection Process

Diagrams can effectively illustrate complex workflows and decision-making processes, aiding in the comprehension and implementation of analytical method validation.

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that ensures the reliability of the data generated. The following workflow outlines the key stages involved, from method development to ongoing monitoring, based on ICH Q2(R1) guidelines.[3]

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Implementation dev Method Development opt Method Optimization dev->opt protocol Define Validation Parameters & Acceptance Criteria opt->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Validation Report rob->report routine Routine Use & Monitoring report->routine G start Start: Need to Quantify Quinoline Compound q1 Is the analyte volatile or thermally stable? start->q1 q2 Is high sensitivity (trace levels) required? q1->q2 No gcms Consider GC-MS q1->gcms Yes q3 Is the sample matrix complex? q2->q3 No lcms Consider LC-MS/MS q2->lcms Yes q4 Is it a simple assay in a pure matrix? q3->q4 No hplc Consider HPLC-UV q3->hplc Yes q4->hplc No uvvis Consider UV-Vis Spectrophotometry q4->uvvis Yes

References

Enantioselective Antiproliferative Effects of Chiral Tetrahydroquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern drug development, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological effects of chiral isomers of novel 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, focusing on their antiproliferative properties against various cancer cell lines. The data presented herein is derived from a study by Facchetti et al. (2020), which highlights the critical role of stereochemistry in the anticancer potential of this class of compounds.[1][2][3][4]

Comparative Antiproliferative Activity of Chiral Isomers

A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity.[1][2][3][4] Among the synthesized compounds, derivatives 3a , 5a , and 2b demonstrated significant cytotoxic effects against a panel of human cancer cell lines. To investigate the influence of stereochemistry on their biological activity, the pure (R) and (S) enantiomers of these compounds were synthesized and tested.[1][2]

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each enantiomer against six human cancer cell lines: CEM (T-lymphocyte), HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), MSTO-211H (biphasic mesothelioma), and the non-cancerous human dermal microvascular endothelial cells (HMEC-1).[1][2][3][4]

The results, summarized in the table below, reveal a clear enantioselective effect on the antiproliferative activity of these tetrahydroquinoline derivatives.

CompoundEnantiomerCEMHeLaHT-29A2780MSTO-211HHMEC-1
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
3a (S)-3a>50>50>50>50>50>50
(R)-3a31.2 ± 2.125.4 ± 1.833.5 ± 2.528.9 ± 1.935.1 ± 2.8>50
5a (S)-5a22.4 ± 1.518.7 ± 1.225.1 ± 1.915.3 ± 1.120.8 ± 1.4>50
(R)-5a10.5 ± 0.8 8.9 ± 0.6 12.3 ± 0.9 6.8 ± 0.5 9.7 ± 0.7 >50
2b (S)-2b45.3 ± 3.238.9 ± 2.749.1 ± 3.535.6 ± 2.442.8 ± 3.1>50
(R)-2b28.7 ± 2.022.1 ± 1.530.4 ± 2.219.8 ± 1.325.6 ± 1.8>50

Data sourced from Facchetti et al. (2020).[1][2]

As evidenced by the data, the (R)-enantiomers consistently demonstrated significantly greater antiproliferative activity across all tested cancer cell lines compared to their corresponding (S)-enantiomers. Notably, (R)-5a emerged as the most potent compound, with IC50 values in the low micromolar range against all cancer cell lines, while exhibiting no significant toxicity towards the non-cancerous HMEC-1 cells.[1][2] This highlights a favorable selectivity profile for the (R)-isomer. The (S)-enantiomers, in contrast, were largely inactive or significantly less potent.

Mechanistic Insights into the Action of (R)-5a

Further investigations into the mechanism of action of the most active enantiomer, (R)-5a , revealed its ability to induce cell cycle arrest, disrupt mitochondrial function, and increase the production of reactive oxygen species (ROS) in A2780 ovarian cancer cells.[1][2]

G cluster_workflow Experimental Workflow for Mechanistic Studies A2780 A2780 Ovarian Cancer Cells Treatment Treatment with (R)-5a A2780->Treatment CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle MitoPotential Mitochondrial Membrane Potential Assay (JC-1) Treatment->MitoPotential ROS ROS Production Assay (DCFDA) Treatment->ROS

Experimental workflow for investigating the mechanism of action of (R)-5a.

The observed biological effects of (R)-5a suggest a multi-faceted mechanism of anticancer activity, culminating in the induction of cell death.

G cluster_effects Biological Effects of (R)-5a in A2780 Cells R5a (R)-5a CellCycleArrest Cell Cycle Arrest R5a->CellCycleArrest MitoDepolarization Mitochondrial Membrane Depolarization R5a->MitoDepolarization ROSProduction Increased Cellular ROS Production R5a->ROSProduction Apoptosis Apoptosis MitoDepolarization->Apoptosis ROSProduction->Apoptosis

Signaling pathway of (R)-5a's biological effects.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide, based on standard laboratory procedures.

Antiproliferative Activity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Tetrahydroquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the tetrahydroquinoline enantiomers. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 × 10⁶ cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Mitochondrial Membrane Potential Assay: JC-1 Staining

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, distinguishing between healthy and apoptotic cells.[11][12][13]

Materials:

  • Treated and untreated cells

  • JC-1 staining solution

  • Assay buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells and treat them with the desired concentrations of the test compound.

  • Wash the cells with assay buffer.

  • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

  • Wash the cells with assay buffer to remove excess stain.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

Reactive Oxygen Species (ROS) Production Assay: DCFDA Staining

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS production.[14][15][16][17][18]

Materials:

  • Treated and untreated cells

  • DCFDA (or H2DCFDA) solution

  • Assay buffer or phenol red-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture cells in a 96-well plate.

  • Remove the culture medium and wash the cells with assay buffer.

  • Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Treat the cells with the test compound.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

The presented data clearly demonstrates the significant role of stereochemistry in the antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The (R)-enantiomers, particularly (R)-5a, exhibit potent and selective anticancer effects, warranting further investigation as potential therapeutic agents. The mechanistic studies on (R)-5a suggest that its mode of action involves the induction of cell cycle arrest and apoptosis, mediated by the disruption of mitochondrial function and the generation of reactive oxygen species. These findings underscore the importance of chiral synthesis and separation in the early stages of drug discovery and development to identify the most active and selective enantiomer.

References

A Comparative Guide to In Vitro Anti-proliferative Activity of Novel Agents Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-proliferative performance of select novel chemical entities against various cancer cell lines, benchmarked against established chemotherapeutic agents. The supporting data is derived from recent studies, offering insights into the potency and selectivity of these compounds. Detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Comparative Anti-proliferative Activity

The efficacy of a compound in inhibiting cancer cell growth is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] The following table summarizes the IC50 values of several novel and established anti-proliferative agents across a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound/DrugCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 (µM)
PZ-11 MCF-7Breast Adenocarcinoma17.35Vincristine6.45[2]
PZ-9 MCF-7Breast Adenocarcinoma29.44Vincristine6.45[2]
Compound 4b MCF-7Breast Adenocarcinoma33.19Lapatinib4.69[3]
Compound 6b MCF-7Breast Adenocarcinoma5.35Lapatinib4.69[3]
28-propynoylbetulin (2) SK-OV-3Ovarian Cancer0.2PaclitaxelNot Specified[4]
28-propynoylbetulin (2) OVCAR-3Ovarian Cancer0.19PaclitaxelNot Specified[4]
Compound 6 SK-OV-3Ovarian Cancer0.26PaclitaxelNot Specified[4]
Compound 6 OVCAR-3Ovarian Cancer0.59PaclitaxelNot Specified[4]
APA-5 (Hypothetical) MCF-7 (Sensitive)Breast Adenocarcinoma0.05Doxorubicin0.08[5]
APA-5 (Hypothetical) NCI/ADR-RES (Resistant)Breast Adenocarcinoma0.09Doxorubicin15.5[5]

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and proliferation.[6]

1. Cell Seeding:

  • Culture cancer cells in a suitable medium, such as RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[5]

  • Trypsinize and count the cells, then seed them into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[5]

  • Incubate the plate overnight to allow the cells to attach to the bottom of the wells.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., < 0.5%).[7]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.[7]

  • Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.[7]

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7] This allows the mitochondrial enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

  • Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[6][7]

  • Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.[7]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[8] A reference wavelength of around 630 nm can be used to reduce background noise.

  • The absorbance values are directly proportional to the number of viable cells.[6]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for In Vitro Anti-proliferative Assay

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Overnight Incubation for Adhesion B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of Test Compound D->E F Incubate for 24-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours (Formazan Formation) G->H I Solubilize Formazan Crystals (e.g., with DMSO) H->I J Measure Absorbance (570 nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: A flowchart illustrating the key steps of the MTT assay for assessing anti-proliferative activity.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Its dysregulation is a common feature in many cancers, making it a prime target for the development of novel anti-cancer therapies.[11]

G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PI3Ki PI3K Inhibitors PI3Ki->PI3K mTORi mTOR Inhibitors mTORi->mTORC1

Caption: A diagram of the PI3K/Akt/mTOR pathway, a key regulator of cell proliferation and survival.

References

A Comparative Guide to the DNA Binding Properties of Tetrahydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA binding properties of novel tetrahydroquinoline-3-carbonitrile derivatives. The information is compiled from recent studies and is intended to assist researchers in evaluating the potential of these compounds as DNA-targeting agents. For comparative purposes, data for well-established DNA intercalating and groove-binding agents are also presented.

Quantitative Analysis of DNA Binding Affinity

The interaction of small molecules with DNA is a cornerstone of developing new therapeutic agents. The following tables summarize the DNA binding constants (Kb) for a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, alongside data for known DNA binding agents for a comprehensive comparison. The binding constant is a measure of the equilibrium constant for the association of the ligand with DNA.

CompoundMethodBinding Constant (Kb) (M-1)Reference
2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Representative)Molecular Docking (Predicted)Data Not Available in search results[1][2]
Benzo[h]quinoline Derivative (6i)UV-Vis & Fluorescence SpectroscopyMost DNA intercalating effects in series[3]
Tetrahydrobenzo[h]quinoline Derivative (6e)UV-Vis & Fluorescence SpectroscopySignificant cytotoxicity, IC50 1.86-3.91 µM[3]

Table 1: DNA Binding Data for Tetrahydroquinoline-3-carbonitrile Derivatives and Related Compounds. This table is intended to be populated with specific binding constant data as it becomes available in the literature. Current search results focus more on synthetic procedures and molecular docking predictions rather than extensive quantitative binding studies.[1][2][3]

CompoundBinding ModeBinding Constant (Kb) (M-1)Reference
Ethidium BromideIntercalation~1.5 x 106[4]
DoxorubicinIntercalation0.1 - 1 x 106[5]
DaunomycinIntercalation~1 x 106[6]
DAPIMinor Groove Binding~1 x 107[1]

Table 2: DNA Binding Data for Alternative DNA Binding Agents. This table provides a reference point for the binding affinities of well-characterized DNA interacting compounds.

Experimental Protocols for DNA Binding Studies

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of DNA binding agents. The following are methodologies for key experiments cited in the literature for studying DNA-ligand interactions.[1][7][8]

UV-Visible Spectroscopy Titration

This technique is used to determine the binding constant (Kb) and the stoichiometry of binding.

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). The concentration of ct-DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.

    • Prepare a stock solution of the tetrahydroquinoline-3-carbonitrile derivative in the same buffer.

  • Titration:

    • Keep the concentration of the compound constant while varying the concentration of ct-DNA.

    • Record the UV-Vis absorption spectra after each addition of ct-DNA over a range of wavelengths (typically 200-400 nm).

  • Data Analysis:

    • Monitor the changes in the absorption intensity (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic).

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the absorbance data according to the Scatchard equation.[9]

Fluorescence Spectroscopy Quenching Assay

This method is employed to study the binding mode and to calculate the binding constant, often through competitive displacement assays.

  • Direct Titration:

    • If the compound is fluorescent, titrate a fixed concentration of the compound with increasing concentrations of ct-DNA.

    • Record the fluorescence emission spectrum after each addition. Quenching of the fluorescence intensity can indicate binding.

  • Competitive Binding Assay (Ethidium Bromide Displacement):

    • Prepare a solution of ct-DNA pre-treated with ethidium bromide (EB), a known DNA intercalator that fluoresces upon binding.

    • Add increasing concentrations of the tetrahydroquinoline-3-carbonitrile derivative to the ct-DNA-EB complex.

    • Monitor the decrease in the fluorescence intensity of the EB. The quenching of EB fluorescence indicates the displacement of EB from the DNA by the compound, suggesting an intercalative binding mode.

    • The binding affinity can be quantified using the Stern-Volmer equation.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.

  • Sample Preparation:

    • Prepare solutions of ct-DNA and the compound in a suitable buffer.

  • Spectral Measurement:

    • Record the CD spectrum of ct-DNA in the absence of the compound. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

    • Titrate the ct-DNA solution with increasing concentrations of the compound and record the CD spectrum after each addition.

  • Data Interpretation:

    • Changes in the CD spectrum of DNA upon addition of the compound can indicate the binding mode. For instance, an increase in the intensity of the positive band and a red shift can suggest an intercalative binding.[7][11]

Viscosity Measurement

Viscosity measurements are a sensitive tool to determine the mode of DNA binding.

  • Sample Preparation:

    • Prepare a solution of ct-DNA of a fixed concentration in buffer.

  • Measurement:

    • Measure the viscosity of the DNA solution using a viscometer.

    • Add increasing amounts of the tetrahydroquinoline-3-carbonitrile derivative to the DNA solution and measure the viscosity after each addition.

  • Data Analysis:

    • Plot the relative specific viscosity (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.

    • A significant increase in the relative viscosity of the DNA solution is characteristic of an intercalative binding mode, as the DNA helix lengthens to accommodate the ligand. A small or no change in viscosity suggests groove binding or electrostatic interactions.[1][12]

Visualizing Experimental Workflows and Binding Modes

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the potential interactions between the compounds and DNA.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_binding_studies DNA Binding Studies cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of Tetrahydroquinoline Derivatives uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence cd Circular Dichroism synthesis->cd viscosity Viscosity Measurement synthesis->viscosity binding_constant Determine Binding Constant (Kb) uv_vis->binding_constant fluorescence->binding_constant conformational_changes Assess Conformational Changes cd->conformational_changes binding_mode Elucidate Binding Mode viscosity->binding_mode conclusion Comparative Evaluation binding_constant->conclusion binding_mode->conclusion conformational_changes->conclusion

Caption: Experimental workflow for DNA binding studies of novel compounds.

dna_binding_modes cluster_dna DNA Double Helix compound Tetrahydroquinoline Derivative intercalation Intercalation (Between base pairs) compound->intercalation Planar aromatic ring inserts between base pairs groove_binding Groove Binding (Minor or Major Groove) compound->groove_binding Molecule fits into the grooves of DNA electrostatic Electrostatic Interaction (Phosphate Backbone) compound->electrostatic Cationic groups interact with phosphate backbone dna_helix 5'- - - - - - - -3' 3'- - - - - - - -5'

Caption: Potential DNA binding modes for small molecules.

Conclusion

The study of tetrahydroquinoline-3-carbonitrile derivatives as DNA binding agents is an emerging field with significant potential. While current research has primarily focused on their synthesis and computational evaluation, preliminary spectroscopic studies suggest that these compounds do interact with DNA.[3] To fully elucidate their therapeutic potential, further quantitative studies are necessary to determine their binding affinities and specific modes of interaction. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct these essential investigations and to benchmark their findings against established DNA binding agents. The development of novel DNA-targeting compounds from the tetrahydroquinoline scaffold holds promise for future applications in drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, proper waste management is not only a regulatory requirement but also a key component of responsible laboratory practice. This guide outlines the necessary steps for the collection, storage, and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this chemical. This includes:

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.[1]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[2]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, operational workflow for the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical. Do not mix this waste with other waste streams.[3][4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. As a chlorinated organic compound, it must not be disposed of down the drain.[5] Aqueous and organic waste should be collected separately.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).

Step 2: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[1]

  • Clean: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step 3: Temporary Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • The storage area should be cool and dry.[2]

  • Maintain an inventory of the waste generated.

Step 4: Final Disposal

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with the complete SDS for the chemical.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₁₀H₉ClN₂ChemicalBook
Molecular Weight 204.65 g/mol ChemicalBook
Appearance Solid[2]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research protocols and the manufacturer's SDS.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Solid & Liquid Waste A->C B Work in a Chemical Fume Hood B->C D Use Labeled, Sealed Containers C->D H Store in Designated Secure Area D->H E Evacuate & Ventilate Area F Contain with Inert Absorbent E->F G Collect Spill Residue as Hazardous Waste F->G G->D I Contact EHS for Pickup H->I J Transfer to Licensed Disposal Company I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile was not located. The following guidance is based on the known hazards of structurally similar compounds, including chlorinated quinolines and nitrile compounds. Researchers must consult the substance-specific SDS upon acquisition and before handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is intended for use by trained laboratory personnel, researchers, and drug development professionals.

Hazard Assessment

Based on analogous chemical structures, this compound is presumed to be hazardous. The primary hazards are associated with its chlorinated quinoline and carbonitrile functional groups.

Potential Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation/Corrosion: May cause skin irritation.[1][3][4]

  • Eye Damage/Irritation: May cause serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2]

  • Carcinogenicity/Mutagenicity: Some quinoline compounds are suspected of causing cancer or genetic defects.[1][5]

Potential Physicochemical Hazards:

  • Combustible material.[3]

  • Hazardous decomposition products may be released in a fire, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations.[7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals.[8][9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving or using thicker gauntlet-style nitrile gloves.[10]
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Standard safety glasses are the minimum requirement. Goggles provide a better seal against dust and splashes. A face shield should be worn over safety glasses or goggles during bulk transfers or when heating the substance.[3]
Body Laboratory coatA flame-resistant lab coat that fastens securely is required. Ensure cuffs are snug. Do not wear lab coats outside of the laboratory.
Respiratory NIOSH-approved respirator (if needed)A respirator is not typically required when handling small quantities within a certified chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling Workflow Diagram:

Diagram 1: Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Diagram 1: Chemical Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation:

    • Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as outlined in the table above.

    • Prepare the work area inside the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • Perform all manipulations, including weighing and transfers, within the fume hood to prevent inhalation of dust.

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

    • The storage area should be secured and accessible only to authorized personnel.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[3] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[3] 3. Seek immediate medical attention.
Small Spill 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert laboratory supervisor and institutional safety personnel. 3. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste materials must be treated as hazardous.

Disposal Workflow Diagram:

Diagram 2: Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_chem Unused Chemical collect_solid Solid Waste Container waste_chem->collect_solid waste_contam Contaminated PPE & Labware waste_contam->collect_solid dispose_label Label Waste Container collect_solid->dispose_label collect_liquid Liquid Waste Container (if applicable) collect_liquid->dispose_label dispose_store Store in Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup

Diagram 2: Waste Disposal Workflow

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Solid Waste:

    • Place unused or waste this compound into a designated, labeled, and sealed container for solid hazardous chemical waste.

    • Contaminated disposable items (e.g., gloves, bench paper, pipette tips) must also be placed in this container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a designated, labeled, and sealed container for hazardous liquid waste. The solvent must be compatible with the container material.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store waste containers in a designated satellite accumulation area.

  • Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]

References

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Retrosynthesis Analysis

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2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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